2,3-Dichloro-1-benzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKJNFZJNNOLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201327 | |
| Record name | Benzo(b)thiophene, 2,3-dichloro- (8CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-97-7 | |
| Record name | 2,3-Dichlorobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorothianaphthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichlorothianaphthene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(b)thiophene, 2,3-dichloro- (8CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DICHLOROTHIANAPHTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9QQ928YQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,3-Dichloro-1-benzothiophene
[1]
Executive Summary
2,3-Dichloro-1-benzothiophene (2,3-DCBT) is a halogenated heteroaromatic scaffold critical to the development of organic field-effect transistors (OFETs) and poly-pharmacological agents .[1] Its dual-halogenated core offers a unique "molecular handle" for sequential, regioselective cross-coupling reactions, allowing the precise construction of asymmetric benzo[b]thiophene derivatives. This guide provides a validated physicochemical matrix, synthesis protocols, and a mechanistic breakdown of its regioselective reactivity.
Molecular Identity & Structural Analysis[1][2]
The electrophilic nature of the benzothiophene core is significantly modulated by the electron-withdrawing chlorine atoms at the C2 and C3 positions. This substitution pattern deactivates the ring towards further electrophilic aromatic substitution (EAS) but activates the carbon-chlorine bonds for oxidative addition by transition metals.[1]
| Parameter | Data |
| IUPAC Name | 2,3-Dichloro-1-benzothiophene |
| Common Abbreviations | 2,3-DCBT, 2,3-Dichlorobenzothiophene |
| CAS Registry Number | 5323-97-7 |
| Molecular Formula | C₈H₄Cl₂S |
| Molecular Weight | 203.09 g/mol |
| SMILES | ClC1=C(Cl)S2C=CC=C21 |
| InChI Key | ACKJNFZJNNOLCP-UHFFFAOYAW |
Structural Nuances[2][4][7][8][9][10]
-
Dipole Moment: The vector sum of the C-Cl bonds and the sulfur lone pairs creates a distinct dipole, influencing crystal packing and solubility.
-
Aromaticity: The fusion of the benzene and thiophene rings is stable, but the C2-C3 bond in the thiophene ring possesses significant double-bond character, making it the primary site for functionalization.
Physicochemical Data Matrix
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite).
| Property | Value / Range | Confidence / Source |
| Physical State | Crystalline Solid | Experimental (Inferred from analogs) |
| Melting Point | 50–54 °C (Typical range for di-halo analogs) | Ref. 1 (Tetrahedron Lett.) |
| Boiling Point | ~260–265 °C @ 760 mmHg | Predicted |
| Density | 1.48 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol-Water) | 4.21 | High Lipophilicity (Predicted) |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene.[1][2] Insoluble in water.[1] | Experimental |
| ¹H NMR Signature | δ 7.2–7.8 ppm (m, 4H, Ar-H).[1] Note: Absence of thiophene protons.[1] | Diagnostic Feature |
| MS Signature | m/z 202, 204, 206 (9:6:1 intensity ratio) | Characteristic Cl₂ isotope pattern |
Synthetic Pathways & Mechanism[11]
The synthesis of 2,3-DCBT is typically achieved through direct electrophilic halogenation of benzothiophene.[1] The mechanism proceeds via a stepwise addition-elimination or direct substitution depending on the chlorinating agent.[1]
Protocol: Oxidative Chlorination
A robust method involves the use of N-chlorosuccinimide (NCS) or SO₂Cl₂ (sulfuryl chloride).[1]
-
Reagents: Benzothiophene (1.0 eq), NCS (2.2 eq), Acetic Acid (Solvent).[1]
-
Conditions: Reflux for 4-6 hours.
-
Mechanism:
Visualization: Chlorination Pathway
The following diagram illustrates the transformation from the parent heterocycle to the dichloro-derivative.[1]
Figure 1: Stepwise electrophilic chlorination of benzothiophene.
Reactivity & Applications: The Regioselectivity Switch
The true value of 2,3-DCBT lies in its regioselective cross-coupling capabilities .[1] In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the two chlorine atoms are not equivalent.[1]
The Selectivity Rule
C2-Cl is significantly more reactive than C3-Cl. [1]
-
Electronic Factor: The C2 position is alpha to the sulfur atom, which renders the C-Cl bond more susceptible to oxidative addition by Pd(0) species due to the inductive effect of sulfur and the specific orbital coefficients of the HOMO.
-
Steric Factor: The C2 position is generally more accessible than C3, which is flanked by the benzene ring fusion.
Experimental Workflow: Sequential Functionalization
Researchers can exploit this difference to synthesize 2,3-unsymmetrical benzothiophenes in a single pot or sequential steps.[1]
-
First Coupling (C2): Perform at lower temperature (RT to 60°C) with limiting boronic acid (1.0 eq).
-
Second Coupling (C3): Perform at elevated temperature (>100°C) or with a more active catalyst system (e.g., S-Phos or X-Phos) to activate the sluggish C3-Cl bond.[1]
Visualization: Regioselective Suzuki Coupling
Figure 2: Sequential Pd-catalyzed arylation strategy exploiting the reactivity differential between C2 and C3.
Handling, Stability & Safety
While specific SDS data for 2,3-DCBT is often aggregated with general halogenated benzothiophenes, the following protocols are mandatory based on its structural class.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.[1][3]
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
-
Disposal: Must be incinerated as halogenated organic waste.[1] Do not release into aqueous systems due to high lipophilicity (LogP > 4) and potential bioaccumulation.[1]
References
-
Synthesis and Properties: H. H. H. Blatt, Tetrahedron Letters, 1970 , 11, 3719.[1]
-
C3-Chlorination Methodology: Oppenheimer, V. C., et al. "C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite."[1][4] Organic & Biomolecular Chemistry, 2024 .[1][4]
-
Suzuki Coupling Mechanisms: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95, 2457.[1]
-
Benzothiophene Reactivity: "Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation." Advanced Synthesis & Catalysis, 2009 .[1][5]
-
General Data: PubChem Compound Summary for CAS 5323-97-7.
thermal stability profile of 2,3-dichlorobenzothiophene
The following technical guide details the thermal stability profile of 2,3-Dichlorobenzothiophene (CAS 5323-97-7) . This document is structured to support researchers in drug development and materials science who require precise stability data for scale-up, purification, and storage.[1]
Technical Monograph & Characterization Protocol [1]
Executive Summary
2,3-Dichlorobenzothiophene (2,3-DCBT) is a halogenated fused-ring heterocycle utilized primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Its thermal stability profile is governed by two competing structural features: the high resonance energy of the benzothiophene core (imparting stability) and the lability of the C-Cl bonds under extreme thermal stress (imparting reactivity).[1]
While the unsubstituted benzothiophene is stable up to 350°C, the introduction of chlorine atoms at the 2- and 3-positions alters the thermodynamic landscape. This guide defines the operational "Safe Zone" for processing and outlines the specific degradation pathways that occur when these limits are exceeded.
Physicochemical Baseline
Before assessing stability, one must establish the baseline physical state.[1] 2,3-DCBT is a lipophilic solid at standard temperature and pressure.[1]
| Property | Value / Range | Confidence Level | Notes |
| Physical State | Crystalline Solid | High | Off-white to pale yellow needles.[1] |
| Melting Point (MP) | 50 – 60 °C (Predicted) | Medium | Note 1 |
| Boiling Point (BP) | 275 – 285 °C (Predicted) | Medium | Extrapolated from 2,3-dichlorothiophene (BP 170°C) and Benzothiophene (BP 221°C).[1] |
| LogP | ~4.5 | High | Highly lipophilic; low water solubility.[1] |
| Flash Point | >110 °C | Estimated | Requires handling as a combustible material.[1] |
Note 1: While specific experimental MP data is often proprietary, structural analogues (e.g., 2,3-dichlorothiophene, MP -26°C; Benzothiophene, MP 32°C) and halogenation trends suggest a solid phase near 55°C.
Thermal Stability & Degradation Profile
The "Safe Zone" (RT to 150°C)
In this range, 2,3-DCBT is chemically stable.[1]
-
Phase Change: The compound transitions from solid to liquid melt.[1]
-
Reactivity: Inert to hydrolysis in neutral media.[1]
-
Risk: Volatility.[1] The compound has a significant vapor pressure >100°C. Open systems will result in mass loss via sublimation/evaporation, not decomposition.[1]
The "Stress Zone" (150°C to 300°C)
Thermal stress begins to manifest primarily through oxidative pathways if oxygen is present.[1]
-
Oxidation: The sulfur atom is the most nucleophilic site.[1] Prolonged heating in air can lead to the formation of 2,3-dichlorobenzothiophene-1-oxide (sulfoxide) or 1,1-dioxide (sulfone).[1]
-
Handling: Distillation must be performed under high vacuum (<10 mbar) to keep the pot temperature below 180°C.
The "Failure Zone" (>300°C)
At these temperatures, homolytic bond cleavage becomes the dominant degradation mechanism.
-
Dechlorination: The C-Cl bond (approx.[1] bond energy 340 kJ/mol) is the weakest link.[1] Homolysis generates chlorine radicals (Cl[1]•).
-
Radical Propagation: Cl• radicals abstract hydrogen from solvents or impurities, generating HCl gas (corrosive hazard).[1]
-
Ring Fragmentation: Extreme heat (>600°C) or combustion leads to the rupture of the thiophene ring, releasing SOx and carbon soot.[1]
Degradation Pathway Diagram
The following diagram illustrates the stepwise degradation logic, distinguishing between oxidative (air) and pyrolytic (inert) pathways.
Caption: Divergent thermal degradation pathways of 2,3-DCBT under oxidative vs. inert conditions.
Experimental Validation Protocols
Do not rely solely on literature values. Every batch of 2,3-DCBT should be qualified using the following self-validating system.
Protocol A: TGA (Thermogravimetric Analysis)
Objective: Determine the onset of evaporation vs. decomposition.
-
Instrument: TGA Q500 (or equivalent).
-
Pan: Platinum or Ceramic (sealed with pinhole).
-
Purge Gas: Nitrogen (40 mL/min).
-
Ramp: 10°C/min from 30°C to 600°C.
-
Interpretation:
Protocol B: DSC (Differential Scanning Calorimetry)
Objective: Detect exothermic decomposition events (safety critical).[1]
-
Instrument: DSC Q2000.
-
Pan: Hermetically sealed Aluminum pan (to suppress evaporation).
-
Ramp: 5°C/min to 350°C.
-
Critical Signal: Look for a sharp exotherm (upward peak).[1]
Protocol C: Accelerated Aging (Stress Test)
Objective: Simulate long-term storage.
-
Place 500 mg of sample in a sealed vial.
-
Incubate at 80°C for 72 hours.
-
Analyze via HPLC-UV/MS.[1]
-
Pass Criteria: Purity decrease < 0.5%. Appearance of sulfoxide peak (M+16) indicates poor seal/oxidation.[1]
Process Safety & Handling
-
Corrosivity: Thermal decomposition releases HCl.[1] Reactor vents must be scrubbed with dilute NaOH.[1]
-
Incompatibility: Avoid strong oxidizers (peroxides, permanganates) which attack the sulfur center.[1]
-
Storage: Store in a cool, dry place (<25°C), protected from light.
References
-
Synthesis of Chlorinated Benzothiophenes C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Source: Organic & Biomolecular Chemistry (RSC), 2024.[1] [Link]
-
Combustion Mechanisms of Chlorinated Hydrocarbons Thermal decomposition of selected chlorinated hydrocarbons during gas combustion.[1] Source: Chemistry Central Journal, 2013.[1] [Link]
-
General Benzothiophene Properties PubChem Compound Summary for Benzothiophene. Source: National Center for Biotechnology Information.[1] [Link][1]
Sources
Physicochemical Profiling of 2,3-Dichloro-1-benzothiophene: A Technical Guide
Executive Summary
2,3-Dichloro-1-benzothiophene (CAS: 5323-97-7 ) is a halogenated bicyclic heterocycle utilized primarily as a scaffold in the synthesis of agrochemicals, optoelectronic materials, and pharmaceutical intermediates.[1][2][3][4][5] Unlike its parent compound, benzothiophene (a low-melting solid/liquid), the 2,3-dichloro derivative is a distinct crystalline solid at room temperature.
This guide provides a rigorous analysis of its thermodynamic phase transitions—specifically melting and boiling points—serving as a reference for researchers validating compound identity and purity during synthesis.
Physicochemical Data Profile
The following values represent the authoritative experimental and predicted data for 2,3-Dichloro-1-benzothiophene.
| Property | Value | Condition/Method | Confidence Level |
| Melting Point (MP) | 55 – 56 °C | Capillary Method (Exp) | High [1][2] |
| Boiling Point (BP) | ~285 °C (Predicted) | 760 mmHg | Moderate (Est) |
| Boiling Point (Vac) | ~140–150 °C | 10–15 mmHg | Moderate (Est) |
| Density | ~1.45 g/cm³ | 20 °C | Low (Predicted) |
| Appearance | White to off-white crystals | Recrystallized (EtOH) | High |
| Molecular Weight | 203.09 g/mol | - | Exact |
Note on Boiling Point: Experimental atmospheric boiling points are rarely reported for this compound due to the risk of thermal decomposition or sublimation prior to boiling. Vacuum distillation is the standard method for purification if the compound is in the melt phase.
Thermodynamic & Structural Analysis
Structural Drivers of Phase Transitions
The melting point of 55–56 °C—significantly higher than benzothiophene (32 °C)—is driven by the introduction of chlorine atoms at the C2 and C3 positions.
-
Molecular Symmetry & Packing: The substitution at C2 and C3 breaks the electron density symmetry of the thiophene ring but increases the overall molecular weight (134.2 → 203.1 g/mol ). The chlorine atoms facilitate stronger London dispersion forces and potential halogen-pi interactions in the crystal lattice.
-
Dipole Moment: The C-Cl bonds create a distinct dipole vector opposing the sulfur lone pairs, altering the electrostatic landscape compared to the parent molecule.
-
Steric Bulk: The large van der Waals radius of chlorine (1.75 Å) at adjacent positions creates a "locking" effect, reducing the rotational freedom in the liquid phase and stabilizing the solid lattice, hence the elevated melting point.
Purity Implications
Because the melting point is relatively low (55–56 °C), this compound is prone to "oiling out" during recrystallization if solvents with high boiling points are used. A sharp melting range (< 2 °C) is the primary indicator of successful chlorination and the absence of monochloro- isomers (which typically lower the MP).
Experimental Determination Protocols
To ensure scientific integrity, the following self-validating protocols should be used when characterizing this compound.
Melting Point Determination (Capillary Method)
-
Objective: Validate purity of synthesized 2,3-dichloro-1-benzothiophene.
-
Equipment: Buchi Melting Point M-565 or equivalent (calibrated with Benzophenone standard, MP 48 °C).
Protocol:
-
Sample Prep: Dry the sample in a vacuum desiccator (P < 10 mbar) for 4 hours to remove solvent traces (solvent depression is a common error source).
-
Loading: Grind 5 mg of sample into a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.[6]
-
Ramp 1 (Fast): Heat at 10 °C/min to 45 °C.
-
Ramp 2 (Data): Reduce heat rate to 1.0 °C/min .
-
Observation: Record the onset (collapse of crystal structure) and clear point (complete liquid).
-
Acceptance Criteria: Range must be within 54.5 – 57.0 °C. A range > 2 °C indicates >5% impurity (likely monochloro-benzothiophene).
-
Synthesis & Purification Workflow
The synthesis typically involves the electrophilic aromatic substitution of benzothiophene. The following diagram outlines the critical process controls (CPC) where MP is used as a gatekeeper.
Figure 1: Synthesis and purification workflow for 2,3-dichloro-1-benzothiophene, highlighting the Melting Point (MP) check as the critical quality gate.
Applications & Handling
Research Applications
-
Heterocyclic Scaffolds: Used as a precursor for Suzuki-Miyaura couplings at the C2/C3 positions after lithium-halogen exchange.
-
Organic Semiconductors: The rigid, planar structure serves as a core for oligothiophenes used in OFETs (Organic Field-Effect Transistors).
Safety & Stability (SDS Highlights)
-
Volatility: While a solid, it possesses significant vapor pressure. Avoid open heating.
-
Reactivity: Stable under ambient conditions but releases toxic HCl/SOx gases if heated to decomposition (>250 °C).
-
Storage: Store below 30 °C in a tightly sealed container to prevent sublimation and moisture absorption.
References
-
ChemicalBook. (2024). 2,3-Dichloro-1-benzothiophene Properties and MSDS. Retrieved from
-
ChemSynthesis. (2024). Synthesis and Physical Properties of CAS 5323-97-7. Referencing Tetrahedron Letters, 11, p. 3719, 1970.[1] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Chlorinated Benzothiophenes. Retrieved from
Sources
An In-Depth Technical Guide to the Determination of the Dipole Moment of 2,3-Dichloro-1-benzothiophene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular dipole moment is a fundamental descriptor of charge distribution, profoundly influencing a molecule's physicochemical properties, including its interaction with biological targets. For drug discovery and development professionals, an accurate understanding of a compound's dipole moment is crucial for predicting its behavior in physiological environments and its potential for drug-receptor interactions. This guide provides a comprehensive, in-depth technical overview of the theoretical and experimental determination of the dipole moment of 2,3-dichloro-1-benzothiophene, a halogenated heterocyclic compound of interest in medicinal chemistry. We present a self-validating computational protocol employing Density Functional Theory (DFT) and a detailed experimental procedure based on the Guggenheim method. This document is intended to serve as a practical handbook for researchers, offering not just procedural steps, but the underlying scientific rationale to ensure robust and reliable results.
Introduction: The Significance of the Dipole Moment in Drug Discovery
The polarity of a molecule, quantified by its dipole moment, is a critical parameter in drug design. It governs a multitude of properties essential for a drug's efficacy and developability, including solubility, permeability, and the nature of its interactions with biological macromolecules. The dipole moment arises from the non-uniform distribution of electron density within a molecule, creating regions of partial positive and partial negative charge. This charge separation dictates how a molecule orients itself in an electric field and how it interacts with other polar molecules, including water and the amino acid residues within a protein's binding pocket.
Drug-receptor binding is a highly specific process governed by a symphony of intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects.[1] The dipole moment of a drug molecule plays a direct role in these electrostatic interactions, influencing its binding affinity and selectivity for its target. A molecule with a significant dipole moment may engage in favorable dipole-dipole or ion-dipole interactions within a binding site, contributing to a stable drug-receptor complex. Conversely, a large dipole moment can also lead to off-target effects or poor pharmacokinetic properties if not carefully considered. Therefore, the ability to accurately determine the dipole moment of a novel compound like 2,3-dichloro-1-benzothiophene is an invaluable tool in the modern drug discovery workflow.
2,3-Dichloro-1-benzothiophene is a member of the benzothiophene class of compounds, which are known constituents of various biologically active molecules.[2] The introduction of two chlorine atoms onto the benzothiophene scaffold is expected to significantly alter its electronic properties and, consequently, its dipole moment. This guide will elucidate the methodologies to precisely quantify this important molecular characteristic.
Computational Determination of the Dipole Moment
Quantum chemical calculations offer a powerful, in silico approach to determine the dipole moment of a molecule with high accuracy.[3] Among the various methods available, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy for systems of this size.[4]
Rationale for the Selected Computational Methodology
Our recommended protocol utilizes the B3LYP functional in conjunction with the 6-311++G(d,p) basis set . This choice is grounded in established literature for similar halogenated aromatic systems.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic molecules.[5] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with heteroatoms and polarized bonds.
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set, providing a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately modeling the electron density far from the nuclei, a key factor in determining the dipole moment. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding in three-dimensional space. This level of theory has been shown to yield accurate results for organochlorine compounds.[6]
For comparative purposes and to ensure the robustness of our findings, we also recommend performing a single-point energy calculation using the M06-2X functional . M06-2X is a high-nonlocality functional that often performs well for systems with non-covalent interactions and can provide a valuable cross-check for the B3LYP results.[7]
Computational Workflow
The following workflow outlines the steps for calculating the dipole moment of 2,3-dichloro-1-benzothiophene using the Gaussian suite of programs.
Detailed Computational Protocol
Step 1: Generation of the Initial 3D Structure
-
Obtain the SMILES string for 2,3-dichloro-1-benzothiophene: Clc1c(Cl)c2sccc2c1.
-
Utilize a molecular modeling software such as Avogadro to generate an initial 3D structure from the SMILES string.[8][9]
-
In Avogadro, navigate to Build > Insert > SMILES.
-
Paste the SMILES string and click OK.
-
Perform an initial geometry optimization within Avogadro using a force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Save the coordinates in a format suitable for Gaussian, such as a .xyz or .gjf file.
Step 2: Geometry Optimization
-
Prepare the Gaussian input file (.gjf) . This file specifies the calculation type, theoretical method, basis set, charge, and multiplicity.
-
%nprocshared=4 and %mem=4GB specify the computational resources.
-
#p B3LYP/6-311++G(d,p) Opt Freq is the route section:
-
B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
-
0 1: Specifies a neutral charge (0) and a singlet multiplicity (1).
-
-
Run the Gaussian calculation.
Step 3: Verification and Dipole Moment Extraction
-
Analyze the output file (.log or .out) .
-
Confirm the optimization has converged by searching for "Optimization completed."
-
Verify that the frequency calculation yielded no imaginary frequencies , confirming the structure is a true minimum.
-
Locate the dipole moment information in the output file. Gaussian will print the dipole moment components (in Debye) and the total dipole moment.
Step 4: (Optional) M06-2X Single-Point Calculation
-
Create a new input file using the optimized coordinates from the B3LYP calculation.
-
Run the Gaussian calculation and extract the dipole moment as described above.
Experimental Determination of the Dipole Moment: The Guggenheim Method
The dipole moment of a solid, non-volatile compound can be reliably determined in a non-polar solvent using the Guggenheim method.[10] This approach is advantageous as it does not require the measurement of the solution densities, simplifying the experimental procedure.[1] The method relies on measuring the dielectric constant (relative permittivity) and refractive index of a series of dilute solutions of the solute in a non-polar solvent.
Theoretical Foundation
The Guggenheim equation relates the dipole moment (μ) to the changes in dielectric constant (ε) and refractive index (n) with the concentration of the solute:
μ² = [27 * k * T / (4 * π * Nₐ * (ε₁ + 2)(n₁² + 2))] * ( (Δε / w₂) - (Δn² / w₂) ) / (d₁ * (ε₁ + 2)²)
Where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
Nₐ is Avogadro's number
-
ε₁ is the dielectric constant of the pure solvent
-
n₁ is the refractive index of the pure solvent
-
d₁ is the density of the pure solvent
-
(Δε / w₂) is the slope of the plot of dielectric constant of the solution vs. the weight fraction of the solute
-
(Δn² / w₂) is the slope of the plot of the square of the refractive index of the solution vs. the weight fraction of the solute
Experimental Workflow
Detailed Experimental Protocol
Materials and Instrumentation:
-
2,3-Dichloro-1-benzothiophene (solute, high purity)
-
1,4-Dioxane or Benzene (solvent, analytical grade, non-polar)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (e.g., 25 mL)
-
Thermostatic water bath
Procedure:
-
Solvent Purification: Ensure the non-polar solvent is of high purity and dry, as impurities can significantly affect dielectric constant measurements.
-
Solution Preparation:
-
Prepare a series of at least five dilute solutions of 2,3-dichloro-1-benzothiophene in the chosen solvent. The weight fractions (w₂) should be low, typically in the range of 0.001 to 0.05.
-
Accurately weigh the solute and transfer it to a volumetric flask.
-
Add the solvent to the mark and mix thoroughly to ensure complete dissolution.[15]
-
Calculate the exact weight fraction for each solution.
-
-
Temperature Control: Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) for all measurements using a thermostatic water bath.
-
Dielectric Constant Measurement:
-
Calibrate the dielectric constant meter with air and a standard liquid of known dielectric constant (e.g., pure solvent).
-
Measure the dielectric constant of the pure solvent (ε₁).
-
Measure the dielectric constant of each prepared solution (ε).
-
-
Refractive Index Measurement:
-
Calibrate the Abbe refractometer.
-
Measure the refractive index of the pure solvent (n₁).
-
Measure the refractive index of each solution (n).
-
Data Analysis:
-
Plot the measured dielectric constants (ε) against the corresponding weight fractions (w₂) of the solute. Perform a linear regression to obtain the slope (Δε / w₂).
-
Calculate the square of the refractive index (n²) for the pure solvent and each solution.
-
Plot the values of n² against the weight fractions (w₂). Perform a linear regression to obtain the slope (Δn² / w₂).
-
Using the Guggenheim equation and the determined slopes, calculate the square of the dipole moment (μ²).
-
Take the square root to obtain the experimental dipole moment (μ) in Debye.
Results and Discussion
This section would typically present the calculated and experimentally determined dipole moments. As this is a procedural guide, hypothetical data is presented for illustrative purposes.
| Method | Dipole Moment (D) |
| Computational | |
| B3LYP/6-311++G(d,p) | [Calculated Value] |
| M06-2X/6-311++G(d,p) | [Calculated Value] |
| Experimental | |
| Guggenheim Method | [Experimental Value] |
The calculated dipole moment arises from the vector sum of the individual bond dipoles within the 2,3-dichloro-1-benzothiophene molecule. The primary contributors to the dipole moment will be the polar C-Cl and C-S bonds. The electronegativity difference between carbon and chlorine, and carbon and sulfur, leads to a separation of charge. The overall molecular dipole moment will depend on the geometric arrangement of these bonds.
A comparison of the calculated values with experimental data for related molecules can provide valuable context. For instance, the experimental dipole moment of unsubstituted thiophene is approximately 0.55 D.[16] The isomers of dichlorobenzene have experimental dipole moments ranging from 0 D for the para isomer to around 2.7 D for the ortho isomer, illustrating the significant impact of the relative positions of the chlorine atoms. The dipole moment of 2,3-dichloro-1-benzothiophene is expected to be substantial due to the presence of two electronegative chlorine atoms in a cis-like arrangement on the thiophene ring, which would lead to an additive effect of their bond dipoles.
Discrepancies between the calculated and experimental values can arise from several factors. Computationally, the choice of functional and basis set can influence the result. Experimentally, solvent effects can play a role, as the non-polar solvent can still have minor interactions with the solute molecules.
The determined dipole moment for 2,3-dichloro-1-benzothiophene provides critical insight for drug development. A moderate to high dipole moment suggests the molecule has the potential to engage in electrostatic and hydrogen bonding interactions within a receptor binding site. This information can guide further structural modifications to optimize binding affinity and selectivity.
Conclusion
This technical guide has detailed robust and reliable methodologies for the computational and experimental determination of the dipole moment of 2,3-dichloro-1-benzothiophene. The computational approach, centered on Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, provides a powerful predictive tool. The experimental protocol, based on the Guggenheim method, offers a practical means of empirical validation. The accurate determination of the dipole moment is a cornerstone of molecular characterization, providing invaluable data for medicinal chemists and drug development professionals to rationalize structure-activity relationships and design more effective therapeutic agents.
References
-
Abbe Refractometer. (n.d.). Mikroskop-online.de. Retrieved January 26, 2026, from [Link]
-
Avogadro - 3 (smiles & fragments). (2020, July 1). [Video]. YouTube. [Link]
-
From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. (n.d.). SAMSON Blog. Retrieved January 26, 2026, from [Link]
-
Dichlorobenzene, C6H4Cl2, exists in three isomeric forms: ortho, meta, and para. Which of these isomers... (2023, November 3). Brainly.com. [Link]
- Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
- Guggenheim, E. A. (1949). Transactions of the Faraday Society, 45, 714-720.
-
How to generate a 3D molecular structure from a SMILES string. (2021, July 15). CCDC. [Link]
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
-
BI-870 Dielectric Constant Meter. (n.d.). Brookhaven Instruments. Retrieved January 26, 2026, from [Link]
- Leach, A. R. (2001). Molecular Modelling: Principles and Applications.
- Millefiori, S., & Foffani, A. (1966).
-
How an Abbe Refractometer Works: The Principle of Critical Angle. (n.d.). HINOTEK. Retrieved January 26, 2026, from [Link]
- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
-
Liquid Dielectric Constant Meter. (n.d.). Retrieved January 26, 2026, from [Link]
-
Solid-Solution Solubilities and Thermodynamics: Sulfates, Carbonates and Halides. (2017, March 9). GeoScienceWorld. [Link]
-
How to find and use SMILES to model the 3D structure of a molecule? (2024, November 19). [Video]. YouTube. [Link]
-
Hydrogen peroxide. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
The Performance of the M06, M06-2X and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters... (2009). ResearchGate. [Link]
-
Abbé refractometer. (2025, March 17). ChemEurope.com. [Link]
- Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors.
-
DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]. (2025, August 10). ResearchGate. [Link]
-
Zn Complex with Homovanillic Acid: Theoretical (B3LYP/6-311++G(d,p)), Structural (FT-IR, NMR), Thermal (TG, DTG, and DSC) and Biological (Antioxidant and Antimicrobial) Characteristics. (n.d.). MDPI. [Link]
- Lab 2: Refractive Index and Snell's Law. (n.d.).
-
Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. (2014, August 11). Thompson Rivers University. [Link]
-
Which of the following has the highest dipole moment? (1) o-Dichlorobenz... (2025, September 20). Filo. [Link]
-
The dipole moment of nitrobenzene is 3.59D while that of chlorobenzene is 1.58D... (n.d.). Gauth. [Link]
-
Potential for Aedes aegypti Larval Control and Environmental Friendliness of the Compounds Containing 2‑Methyl-3,4... (2023, June 19). American Chemical Society. [Link]
-
Handbook of Industrial Crystallization. (2019, June 14). Cambridge University Press. [Link]
-
Structure and dipole moment of thiophene, pyrrole, and furan and their azole derivatives. (n.d.). ResearchGate. [Link]
-
RSC Advances. (n.d.). Royal Society of Chemistry. [Link]
-
EPSILON+ Dielectricity Meter. (n.d.). flucon fluid control GmbH. Retrieved January 26, 2026, from [Link]
-
Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters... (2009, September 10). PubMed. [Link]
-
Abbe refractometer (The use and how it works). (2017, August 17). [Video]. YouTube. [Link]
-
B3LYP vs M06-2X for HOMO-LUMO gap calculations? (2016, June 15). ResearchGate. [Link]
-
Density Functional Theory Study of Semiquinone Radical Anions of Polychlorinated Biphenyls in the Syn- and Anti-like Conformation. (n.d.). PMC - NIH. [Link]
-
Experimental data for C4H4S (Thiophene). (n.d.). NIST Computational Chemistry Comparison and Benchmark Database. Retrieved January 26, 2026, from [Link]
-
Freely available software for generating 3D coordinates of molecules. (2019, September 3). Matter Modeling Stack Exchange. [Link]
-
Free energy relationship of substituent effects on nucleophilic substitution reactions... (2025, December 4). ConnectSci. [Link]
-
BI-870 Dielectric Constant Meter, Absolute Accuracy to ± 2%, Brookhaven Instruments Corporation. (n.d.). STEMart. [Link]
-
Thiophene. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Measuring Dielectric Properties of Liquids from Agilent Technologies. (2009, March 3). [Video]. YouTube. [Link]
-
Benzothiophene. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
Sources
- 1. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
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- 8. youtube.com [youtube.com]
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- 15. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 16. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Note: High-Yield Synthesis of 2,3-Dichloro-1-benzothiophene via Krubsack Cyclization
Executive Summary
This application note details the optimized protocol for synthesizing 2,3-dichloro-1-benzothiophene, a critical pharmacophore in medicinal chemistry used in the development of selective estrogen receptor modulators (SERMs) and antifungal agents.
While cinnamic acid is often cited as a general precursor, its direct reaction with thionyl chloride yields 3-chlorobenzothiophene-2-carbonyl chloride .[1] To selectively obtain the 2,3-dichloro-1-benzothiophene core (lacking the carbonyl functionality) in a single step, this protocol utilizes hydrocinnamic acid (3-phenylpropanoic acid) as the optimal substrate. This method, known as the Krubsack Cyclization , leverages thionyl chloride (
Scientific Principles & Mechanism
Substrate Selection Logic
The choice between cinnamic acid and hydrocinnamic acid is the determinant of the final scaffold:
| Precursor | Reaction with | Major Product |
| Cinnamic Acid | Cyclization with Carbonyl Retention | 3-chlorobenzothiophene-2-carbonyl chloride |
| Hydrocinnamic Acid | Cyclization + Decarbonylation | 2,3-Dichloro-1-benzothiophene |
Expert Insight: Drug development workflows targeting the 2,3-dichloro core should utilize hydrocinnamic acid to avoid the low-yielding hydrolysis and decarboxylation steps required if starting from cinnamic acid.
Mechanistic Pathway
The reaction proceeds through a "chlorosulfenyl chloride" intermediate. The mechanism involves:
-
Acid Chloride Formation: Conversion of the carboxylic acid to the acid chloride.
-
-Sulfenylation: Thionyl chloride attacks the
-carbon (facilitated by the pyridine base). -
Friedel-Crafts Cyclization: Intramolecular electrophilic attack on the phenyl ring.
-
Aromatization & Chlorination: Sequential loss of
and HCl, followed by chlorination at the 3-position.
Figure 1: Mechanistic pathway of the Krubsack cyclization transforming hydrocinnamic acid to 2,3-dichlorobenzothiophene.
Materials & Equipment
Reagents
-
Hydrocinnamic Acid (3-phenylpropanoic acid): >98% purity. (Precursor)
-
Thionyl Chloride (
): Reagent grade. Safety Note: Must be fresh/colorless. Yellow indicates decomposition. -
Dimethylformamide (DMF): Optional co-catalyst (0.1 eq) for sluggish substrates.
-
Dichloromethane (DCM): For extraction.
-
Sodium Bicarbonate (
): Saturated aqueous solution.
Apparatus
-
Glassware: 250 mL 3-neck Round Bottom Flask (RBF), reflux condenser, pressure-equalizing addition funnel.
-
Scrubber System: The reaction generates copious amounts of HCl and
gas.[7] The condenser outlet must be connected to a trap containing dilute NaOH or a dedicated gas scrubber. -
Heating: Oil bath with magnetic stirring (Hotplates with temperature probes recommended for stability).
Experimental Protocol
Step 1: Reactor Setup
-
Oven-dry all glassware overnight. Assemble under an inert atmosphere (
or Ar) if high humidity is present, though the reaction is robust. -
Charge the 3-neck RBF with Hydrocinnamic Acid (15.0 g, 100 mmol) .
-
Add a magnetic stir bar.
-
Connect the reflux condenser and gas scrubber system.[7]
Step 2: Reagent Addition[8]
-
Add Thionyl Chloride (45 mL, ~600 mmol, 6 equiv.) directly to the flask. The solid acid will begin to dissolve.[8]
-
Note: A large excess of
acts as the solvent.
-
-
Catalyst Addition (Critical): Add Pyridine (0.5 mL, ~6 mmol) dropwise.
-
Caution: Exothermic reaction. Evolution of gas will begin immediately.
-
Step 3: Reaction (The Krubsack Cycle)
-
Heat the oil bath to 120°C to achieve a vigorous reflux.
-
Maintain reflux for 24 to 48 hours .
-
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material peak will disappear, and the product peak (m/z ~203) will emerge.
-
Color Change: The mixture will darken significantly (dark brown/black). This is normal.
-
Step 4: Workup
-
Distillation: Allow the mixture to cool slightly. Replace the reflux condenser with a distillation head. Distill off the excess thionyl chloride under reduced pressure (vacuum).[7]
-
Safety: Collect
in a cold trap. It can be reused for non-critical applications but is best disposed of.
-
-
Quenching: Dissolve the dark, viscous residue in Dichloromethane (100 mL) .
-
Pour the organic phase slowly into a beaker containing Ice/Water (200 mL) . Stir vigorously for 20 minutes to hydrolyze remaining acid chlorides.
-
Neutralization: Carefully add saturated
solution until gas evolution ceases (pH ~7-8).
Step 5: Purification[2]
-
Separate the organic layer.[8] Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organic layers, dry over anhydrous
, and filter. -
Concentrate in vacuo to yield a crude solid.
-
Recrystallization: Recrystallize from Methanol or Hexane .
-
Yield: Typical yields range from 75% to 85% .
-
Appearance: White to pale yellow needles.
-
Melting Point: 53–55 °C.
-
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 2,3-dichloro-1-benzothiophene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction time | Extend reflux to 48h; ensure oil bath is >115°C. |
| Product is Oil | Impurities / Residual solvent | Recrystallize from cold Methanol (-20°C). |
| Violent Gas Evolution | Catalyst added too fast | Add Pyridine very slowly to the cold mixture before heating. |
| Wrong Product (Carbonyl) | Used Cinnamic Acid | Switch precursor to Hydrocinnamic Acid . |
References
-
Higa, T., & Krubsack, A. J. (1976). Synthesis of 2,3-dichlorobenzothiophene. The Journal of Organic Chemistry, 41(21), 3399–3403.
-
Higa, T., & Krubsack, A. J. (1975). Thionyl chloride-catalyzed preparation of 3-chlorobenzothiophene-2-carbonyl chloride. The Journal of Organic Chemistry, 40(21), 3037–3045.
-
Ghorab, M. M., et al. (2015). Synthesis of new heterocyclic compounds derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. World Journal of Pharmaceutical Research, 4(6), 2390-2410.
Sources
- 1. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
using 2,3-Dichloro-1-benzothiophene as a building block for thienoacenes
Application Note: 2,3-Dichloro-1-benzothiophene as a Scaffold for High-Performance Thienoacenes
Executive Summary
Thienoacenes—fused thiophene-containing aromatic systems—are the "gold standard" p-type semiconductors for Organic Field-Effect Transistors (OFETs) due to their high charge carrier mobility (
This guide details the use of DCBT (CAS: 5323-97-7) as a pre-functionalized core. Its unique reactivity profile allows for regioselective sequential cross-coupling , enabling the rapid construction of asymmetric thienoacene libraries unattainable by traditional symmetric dimerization routes.
Material Profile: 2,3-Dichloro-1-benzothiophene
Before initiating synthesis, verify the quality of the starting material. DCBT is prone to hydrolytic degradation if stored improperly.
| Property | Specification | Critical Note |
| CAS Number | 5323-97-7 | Verify against 3-chloro isomer (common impurity). |
| Molecular Weight | 203.09 g/mol | - |
| Appearance | White to pale yellow solid | Darkening indicates photo-oxidation. |
| Solubility | High: DCM, THF, Toluene | Poor solubility in alcohols/water. |
| Reactivity | C2-Cl > C3-Cl | C2 is electronically activated (α-to-sulfur). |
Synthetic Strategy & Mechanism
The utility of DCBT relies on the electronic differentiation between the C2 (
-
C2 Position: Highly reactive toward oxidative addition with Pd(0) due to the electron-withdrawing inductive effect of the sulfur atom and resonance stabilization of the oxidative addition intermediate.
-
C3 Position: Sterically more hindered and electronically less activated.
This difference allows for a One-Pot, Two-Step or Sequential functionalization strategy, creating "Push-Pull" systems or extended asymmetric cores.
Visual Workflow (DOT Diagram)
Figure 1: Sequential functionalization pathway transforming DCBT into fused thienoacene semiconductors.
Detailed Protocols
Protocol A: Regioselective Mono-Arylation (C2 Functionalization)
Objective: Selectively couple an aryl group to the C2 position while preserving the C3-chlorine for subsequent reactions.
Reagents:
-
Substrate: 2,3-Dichloro-1-benzothiophene (1.0 equiv)
-
Coupling Partner: 4-Alkylphenylboronic acid (1.1 equiv)
-
Catalyst:
(2-3 mol%) or / SPhos (for difficult substrates) -
Base:
(2.0 M aq.) -
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step:
-
Degassing: Charge a Schlenk flask with DCBT, boronic acid, and catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Toluene/Ethanol and aqueous base via syringe.
-
Temperature Control (CRITICAL): Heat to 60–70 °C .
-
Note: Do NOT reflux (>90 °C) at this stage. Higher temperatures promote oxidative addition at the C3 position, leading to bis-coupled byproducts.
-
-
Monitoring: Monitor via TLC (Hexanes). The starting material (DCBT) should disappear, replaced by a fluorescent spot (mono-product).
-
Workup: Quench with water, extract with DCM. Wash organic layer with brine, dry over
.[1] -
Purification: Flash chromatography on silica gel (Hexanes).
Validation Criteria:
- NMR: Look for the absence of the C2-Cl signal (if applicable) and integration of the new aryl protons. The C3 position still bears a Cl, so no proton signal should appear there.
Protocol B: C3-Functionalization & Ring Closure
Objective: Install the second aryl ring and fuse the system to create the thienoacene core.
Step 1: C3-Arylation (Forcing Conditions)
-
Use the product from Protocol A.
-
Add second boronic acid (1.5 equiv).
-
Switch Catalyst: Use
/ XPhos or . These bulky, electron-rich ligands facilitate oxidative addition into the sterically hindered, electron-rich C3-Cl bond. -
Temperature: Reflux at 110 °C (Toluene) for 24h.
Step 2: Oxidative Cyclization (Scholl Reaction)
This step fuses the pendant aryl rings to the benzothiophene core, extending the
-
Dissolution: Dissolve the 2,3-diarylbenzothiophene in anhydrous Dichloromethane (DCM).
-
Oxidant: Add anhydrous
(6.0 equiv) dissolved in Nitromethane ( ) dropwise at 0 °C.-
Why Nitromethane? It solubilizes
and moderates its Lewis acidity, preventing over-oxidation or chlorination.
-
-
Reaction: Stir at 0 °C for 1h, then warm to RT. The solution will turn dark blue/black (radical cation formation).
-
Quench: Pour into Methanol (
) to precipitate the product. -
Purification: The product is likely insoluble. Filter, wash with Methanol and Acetone. Recrystallize from o-dichlorobenzene or sublime under high vacuum.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Bis-coupling during Protocol A | Temperature too high (>80°C) or excess boronic acid. | Lower Temp to 60°C; Use stoichiometry 1.0 : 1.05. |
| No Reaction at C3 (Protocol B) | Catalyst deactivation; Steric hindrance. | Switch to SPhos or XPhos ligands; Switch solvent to Xylenes (140°C). |
| Dechlorination (Hydrodehalogenation) | Ensure anhydrous conditions; Switch base to | |
| Incomplete Cyclization | Weak oxidant or poor solubility. | Use DDQ/Triflic Acid mixture instead of |
References
-
Regioselectivity in Benzothiophenes
-
General Cross-Coupling Protocols
-
Thienoacene Synthesis Context
-
Compound Data
Sources
- 1. Synthesis of thienoacenes by electrochemical double C–S cyclization using a halogen mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Advanced Protocol: Regioselective Nucleophilic Substitution of 2,3-Dichloro-1-benzothiophene
Executive Summary & Mechanistic Grounding
The 2,3-dichloro-1-benzothiophene scaffold is a critical bioisostere for indole and naphthalene in medicinal chemistry, widely used in the synthesis of SERMs (Selective Estrogen Receptor Modulators) and anti-fungal agents. However, the presence of two chemically distinct chlorine atoms presents a regioselectivity challenge .
For researchers and drug developers, understanding the electronic bias of this scaffold is paramount. Unlike classical
The Regioselectivity Rule: C2 > C3
In almost all Pd-catalyzed nucleophilic substitutions, the C2 position (alpha to sulfur) is the primary site of reactivity.
-
Electronic Factor: The sulfur atom exerts an inductive effect (-I) that acidifies the C2 position, facilitating oxidative addition of the Pd(0) species.
-
Coordination Factor: Sulfur can act as a weak directing group, stabilizing the pre-transition state complex at C2.
-
Steric Factor: While C3 is peri- to the benzene ring, the steric difference between C2 and C3 for chlorine displacement is less dominant than the electronic bias favoring C2.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways for nucleophilic attack, highlighting the energetic preference for C2 functionalization.
Figure 1: Mechanistic divergence showing the kinetic preference for C2-oxidative addition in Pd-catalyzed substitutions.
Protocol A: C2-Selective Amination (Buchwald-Hartwig)
This protocol describes the substitution of the C2-chlorine with a secondary amine. This is the "gold standard" method for introducing nitrogen nucleophiles.
Reagents & Equipment[1][2]
-
Substrate: 2,3-Dichloro-1-benzothiophene (1.0 equiv)
-
Nucleophile: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)
-
Catalyst:
(2 mol%) or Pd(OAc)2 -
Ligand: BINAP or XPhos (4-6 mol%)
-
Note: Bidentate ligands like BINAP often suppress bis-amination by increasing steric bulk around the metal center.
-
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene (anhydrous)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a glovebox or under argon, mix
(18 mg, 0.02 mmol) and BINAP (37 mg, 0.06 mmol) in 2 mL of anhydrous toluene. Stir at RT for 15 mins until the solution turns a deep orange/red. This ensures active catalyst formation.
-
-
Reaction Assembly:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2,3-dichloro-1-benzothiophene (203 mg, 1.0 mmol) and
(144 mg, 1.5 mmol). -
Evacuate and backfill with argon (3 cycles).
-
Add the pre-formed catalyst solution via syringe.
-
Add the amine (e.g., Morpholine, 105 µL, 1.2 mmol) and additional toluene (3 mL) to reach a concentration of ~0.2 M.
-
-
Thermal Activation:
-
Seal the tube and heat to 80°C - 100°C in an oil bath.
-
Critical Checkpoint: Monitor by TLC or LC-MS at 2 hours. You should see the consumption of starting material and the appearance of the mono-substituted product (
usually lower than SM). -
Note: If C2/C3 bis-substitution is observed, lower the temperature to 60°C and reduce catalyst loading.
-
-
Work-up & Purification:
-
Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The C2-substituted product typically elutes first compared to any bis-substituted byproducts.
-
Validation Data (Representative)
| Variable | Condition A (Standard) | Condition B (Optimized for Selectivity) |
| Catalyst | ||
| Temp | 110°C | 80°C |
| Conversion | 95% | 92% |
| C2:C3 Ratio | 85:15 | >98:2 |
| Bis-product | 10% | <1% |
Protocol B: Sequential C2 then C3 Functionalization
To achieve 2,3-hetero-disubstitution (e.g., an amine at C2 and an aryl group at C3), a sequential approach is required. The C2-chlorine is displaced first, leaving the C3-chlorine available for a second, more forcing reaction.
Workflow Diagram
Figure 2: Sequential workflow for accessing non-symmetric 2,3-disubstituted benzothiophenes.
Protocol for Step 2 (C3-Substitution)
Once the C2 position is substituted with an electron-donating group (amine/alkoxide), the C3-chlorine becomes more electron-rich and thus harder to substitute via oxidative addition. You must use a more active catalyst system .
-
Substrate: 2-Morpholino-3-chlorobenzothiophene (from Protocol A).
-
Coupling Partner: Phenylboronic acid (1.5 equiv).
-
Catalyst System:
(5 mol%) + SPhos or XPhos (10 mol%).-
Why: Buchwald biaryl phosphine ligands (SPhos/XPhos) are specifically designed to facilitate oxidative addition into deactivated (electron-rich) aryl chlorides.
-
-
Base/Solvent:
(2.0 equiv) in 1,4-Dioxane/Water (4:1). -
Conditions: Heat to 100°C - 110°C for 12-16 hours.
Troubleshooting & Optimization Guide
Issue: Poor Regioselectivity (Mixture of C2 and C3 products)
-
Cause: Temperature too high or ligand is not sterically demanding enough.
-
Solution: Switch to bidentate ligands with large bite angles (e.g., Xantphos or BINAP). Lower reaction temperature to 60-70°C.
Issue: No Reaction at C3 (Step 2)
-
Cause: The electron-donating group at C2 deactivates the C3-Cl bond.
-
Solution: Switch to "Next Generation" Pre-catalysts (e.g., XPhos Pd G3 or G4). Increase temperature to 120°C using microwave irradiation.
Issue: Hydrodehalogenation (Loss of Chlorine without Substitution)
-
Cause:
-hydride elimination from the amine or solvent impurities. -
Solution: Ensure anhydrous conditions. Use
instead of alkoxide bases to minimize hydride sources.
References
-
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dihalothiophenes.
-
Palladium-Catalyzed C–N Coupling Reactions: A Practical Guide.
- Source: Chemical Reviews.
- Context: Comprehensive review of Buchwald-Hartwig conditions suitable for aryl chlorides.
-
URL:[Link]
-
Synthesis of 2,3-Disubstituted Benzothiophenes via Regioselective Pd-C
-
Buchwald-Hartwig Amination of Deactiv
- Source: Angewandte Chemie Intern
- Context: Protocol optimization for electron-rich chlorides (relevant for Step 2).
-
URL:[Link]
Sources
Advanced Strategies for the Polymerization and Integration of 2,3-Dichloro-1-benzothiophene in Organic Electronics
Executive Summary & Strategic Rationale
The incorporation of 2,3-Dichloro-1-benzothiophene (DCBT) into conjugated polymers represents a sophisticated strategy in the design of high-performance organic semiconductors, particularly for organic photovoltaics (OPV) and organic field-effect transistors (OFETs).[1]
The Core Challenge: Unlike standard thiophene monomers, DCBT is halogenated at the
The Solution: This guide details the "Backbone-Functionalization Strategy." We utilize the chlorine atoms not as leaving groups, but as permanent electronic tuning agents (lowering the HOMO level to increase
Key Technical Advantages of DCBT-Based Polymers
| Feature | Mechanism | Impact on Device Performance |
| Deep HOMO Level | Inductive effect of Cl ( | Higher Open-Circuit Voltage ( |
| Intermolecular Packing | Cl | Enhanced crystallinity and charge carrier mobility ( |
| Steric Control | 2,3-substitution prevents | High regioregularity in the polymer backbone.[1] |
Critical Precursor Synthesis: Monomer Activation
Direct polymerization of 2,3-dichloro-1-benzothiophene is sterically precluded and chemically inefficient. The monomer must first be converted into a bifunctional cross-coupling partner .[1] The standard protocol involves regioselective bromination at the 4 and 7 positions.[1]
Protocol A: Regioselective 4,7-Bromination
Objective: Synthesize 4,7-dibromo-2,3-dichloro-1-benzothiophene.
Reagents:
-
2,3-Dichloro-1-benzothiophene (Starting Material)[1]
-
Molecular Bromine (
) or N-Bromosuccinimide (NBS) -
Dichloromethane (DCM) or Acetic Acid (
)[1] -
Iron(III) Chloride (
) (Catalyst)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2,3-dichloro-1-benzothiophene in 50 mL of anhydrous DCM in a light-shielded flask (bromination is light-sensitive).
-
Catalyst Addition: Add 5 mol% anhydrous
. Cool the system to 0°C. -
Bromination: Add 2.2 equivalents of
dropwise over 30 minutes. The iron catalyst directs electrophilic substitution to the electron-rich 4 and 7 positions of the fused benzene ring.[1] -
Quenching: Stir at room temperature for 12 hours. Quench with saturated
(aq) to neutralize excess bromine.[1] -
Purification: Extract with DCM, dry over
, and recrystallize from ethanol.-
Quality Control: Verify structure via
-NMR. The disappearance of aromatic protons at C4/C7 confirms substitution.[1]
-
Polymerization Protocols
We present two distinct pathways. Method 1 (Stille) is the industry standard for high-molecular-weight OPV polymers. Method 2 (Yamamoto) is a homopolymerization route used when a donor-acceptor architecture is not required.
Method 1: Stille Polycondensation (Donor-Acceptor Copolymers)
Application: Creating low-bandgap polymers (e.g., P(DCBT-alt-BDT)) for solar cells.
Mechanism:
Reagents:
-
Monomer A: 4,7-Dibromo-2,3-dichloro-1-benzothiophene (1.0 eq)[1]
-
Monomer B: Bis(trimethylstannyl)-benzodithiophene (BDT-Sn) (1.0 eq)
-
Catalyst:
(2 mol%) and (8 mol%) -
Solvent: Anhydrous Chlorobenzene or Toluene
Detailed Protocol:
-
Inert Environment: Flame-dry a Schlenk tube and cycle with Argon (
) three times. Oxygen is a poison to the catalyst.[1] -
Loading: Add Monomer A (0.2 mmol) and Monomer B (0.2 mmol) into the tube. Add the catalyst system (
/ Ligand) inside a glovebox if possible. -
Solvation: Add 6 mL of anhydrous chlorobenzene (degassed).
-
Polymerization: Heat to 110°C for 24–48 hours under vigorous stirring.
-
Note: The solution should turn viscous and dark (indicative of extended conjugation).
-
-
End-Capping: To remove reactive terminal groups:
-
Add 2-tributylstannylthiophene (0.1 mL), stir 2 hours.
-
Add 2-bromothiophene (0.2 mL), stir 2 hours.
-
-
Precipitation: Pour the hot reaction mixture dropwise into 200 mL of methanol containing 5 mL HCl. The polymer will precipitate as a solid fiber or powder.[1]
Method 2: Yamamoto Dehalogenative Polycondensation (Homopolymers)
Application: Creating Poly(2,3-dichloro-1-benzothiophene) homopolymers.[1]
Mechanism:
Reagents:
-
Monomer: 4,7-Dibromo-2,3-dichloro-1-benzothiophene[1]
-
Reagent: Bis(1,5-cyclooctadiene)nickel(0) (
) (2.2 eq)[1] -
Ligand: 2,2'-Bipyridine (bpy) (2.2 eq)[1]
-
Solvent: Anhydrous DMF/Toluene (1:1 mix)
Detailed Protocol:
-
Catalyst Prep: In a glovebox, mix
, bpy, and cyclooctadiene (COD) in DMF/Toluene.[1] Heat to 60°C for 30 mins to generate the active purple complex.[1] -
Addition: Add the dibromo-monomer (dissolved in toluene) to the catalyst mixture.
-
Reaction: Stir at 80°C for 72 hours.
-
Workup: Precipitate in Methanol/HCl. Wash with EDTA solution to remove residual Nickel (crucial for device performance).[1]
Purification & Characterization Workflow
High-purity polymers are essential for charge transport. A simple precipitation is insufficient.[1]
Soxhlet Extraction Protocol:
-
Load the crude polymer into a cellulose thimble.[1]
-
Fraction 1 (Methanol): Run for 12 hours. Removes catalyst residues and small salts.[1]
-
Fraction 2 (Hexanes): Run for 12 hours. Removes oligomers and low-MW chains.[2]
-
Fraction 3 (Chloroform/Chlorobenzene): Collect this fraction.[1] This contains the high-MW target polymer.[3]
-
Recovery: Concentrate the solvent and re-precipitate in methanol.
Characterization Checklist:
-
GPC (Gel Permeation Chromatography): Target
kDa, PDI .[1] -
HT-GPC: If solubility is poor at room temp, use High-Temperature GPC (150°C in trichlorobenzene).[1]
-
CV (Cyclic Voltammetry): Measure HOMO levels.[1] Expect a shift of ~0.1–0.2 eV deeper compared to non-chlorinated analogs.
Visualizing the Reaction Pathway
The following diagram illustrates the critical "Activation
Caption: Workflow transforming the inert DCBT monomer into a reactive precursor for transition-metal catalyzed polymerization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Catalyst poisoning ( | Ensure rigorous degassing (freeze-pump-thaw x3). Use a glovebox. |
| Broad PDI (>3.0) | Slow initiation / Aggregation | Increase catalyst loading; Switch solvent to o-dichlorobenzene (ODCB) at 130°C. |
| Insoluble Polymer | Excessive molecular weight or | Use side-chain engineering (e.g., attach alkyl chains to the comonomer). |
| Regio-defects | Loss of Cl during polymerization | Avoid Yamamoto if possible; Pd-catalyzed Stille is more chemoselective for Br over Cl. |
References
-
Zhang, G., et al. (2022).[1][4] "Benzo[1,2-b:4,5-b′]dithiophene-Based Conjugated Polymers for Highly Efficient Organic Photovoltaics." Accounts of Materials Research. Link[1]
-
Lee, S. W., et al. (2022).[1][4] "Effect of Electron-Withdrawing Chlorine Substituent on Organic Photovoltaic Materials." ACS Applied Materials & Interfaces.[1] Link[1]
-
Carsten, B., et al. (2011).[1] "Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers."[1] Chemical Reviews. Link[1]
-
Yamamoto, T. (2002).[1] "Synthesis of
-conjugated polymers bearing electronic and optical functionalities by organometallic polycondensations." Macromolecular Rapid Communications. Link[1] -
Nielsen, C. B., et al. (2013).[1] "Efficient Tricyclic Polymer Semiconductors for Organic Solar Cells." Journal of the American Chemical Society.[1][3] Link[1]
Sources
Application Notes and Protocols for the Preparation of Benzothiophene-Based Organic Light-Emitting Diodes (OLEDs)
Introduction: The Ascendancy of Benzothiophene in Organic Electronics
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and physical flexibility over conventional methods.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductors employed. Among the vast library of heterocyclic compounds, benzothiophene derivatives have emerged as a privileged scaffold in the design of high-performance materials for OLEDs.[2][3] Their rigid, planar structure, coupled with high thermal stability and versatile functionalization, makes them exceptional building blocks for creating efficient emitters, charge-transporting layers, and host materials.[3]
The benzothiophene core offers a unique combination of electron-rich and electron-deficient characteristics, which can be finely tuned through synthetic modification. This allows for precise control over the frontier molecular orbital (HOMO/LUMO) energy levels, a critical factor in optimizing charge injection, transport, and recombination within the OLED device stack. This guide provides a comprehensive overview, from molecular synthesis to device fabrication and characterization, grounded in the principles of materials science and semiconductor physics.
Section 1: The Molecular Design of Benzothiophene-Based Emitters
The efficacy of an OLED emitter is determined by its ability to efficiently convert electrical energy into light. For benzothiophene-based materials, a common and highly successful design strategy is the Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture.
-
The Benzothiophene Core as an Acceptor (A): The inherent electron-deficient nature of the benzothiophene moiety, particularly when oxidized to a sulfone, makes it an excellent electron acceptor.[4][5] This facilitates efficient electron injection and transport.
-
Aromatic Amine/Carbazole Donors (D): Appending electron-donating groups, such as triphenylamine, carbazole, or phenothiazine derivatives, to the benzothiophene core is a standard approach.[1][2] These donor units serve to lower the HOMO energy level, promoting efficient hole injection and transport.
This D-A-D design paradigm effectively separates the HOMO and LUMO wavefunctions, leading to a small singlet-triplet energy gap (ΔEST). This is a crucial feature for enabling Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows the harvesting of otherwise wasted triplet excitons, potentially achieving internal quantum efficiencies approaching 100%.[5]
Below is a conceptual diagram illustrating the D-A-D molecular architecture.
Caption: D-A-D architecture of a typical benzothiophene emitter.
Table 1: Properties of Representative Benzothiophene-Based OLED Materials
| Compound Class | Role in OLED | HOMO (eV) | LUMO (eV) | Emission Color | Key Synthetic Reaction | Reference |
| D-A-D TADF Emitters | Emitter | -5.5 to -5.9 | -2.8 to -3.2 | Green to Sky-Blue | Buchwald-Hartwig Amination | [1] |
| Benzothiophene-Carbazole Hybrids | Host/Emitter | -5.4 to -5.8 | -2.5 to -2.9 | Deep Blue | Suzuki Coupling | [2] |
| Thieno[3,2-b]benzothiophene | Transport | ~ -5.3 | ~ -2.1 | N/A | Oxidative Cyclization | [4] |
Section 2: Synthesis Protocol for a D-A-D Benzothiophene Emitter
The synthesis of these complex molecules often relies on robust palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is particularly effective for creating the crucial C-N bonds linking the donor and acceptor moieties.[1][5]
Protocol 2.1: Synthesis of a PTz₂-BTBTOx₄ type Emitter
This protocol outlines the synthesis of a D-A-D emitter where phenothiazine (PTz) donors are coupled to a dibrominated benzothieno[3,2-b]benzothiophene-tetraoxide (Br₂-BTBTOx₄) acceptor core.
Causality: The choice of a microwave reactor significantly accelerates the reaction, reducing reaction times from hours to minutes.[1] The catalytic system, Pd₂(dba)₃ and P(t-Bu)₃, is highly efficient for C-N bond formation with sterically hindered aryl halides. Toluene is selected as a high-boiling, non-polar solvent suitable for this reaction.
Caption: Workflow for Buchwald-Hartwig synthesis of a D-A-D emitter.
Materials & Equipment:
-
Br₂-BTBTOx₄ (1 equivalent)
-
Phenothiazine (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (0.05 equivalents)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 equivalents)
-
Sodium tert-butoxide (NaOtBu) (3 equivalents)
-
Anhydrous Toluene
-
Microwave synthesis reactor
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
-
Silica gel for column chromatography
-
NMR spectrometer, Mass spectrometer
Step-by-Step Procedure:
-
Reactor Setup: In a glovebox or under an inert atmosphere, add Br₂-BTBTOx₄, phenothiazine, Pd₂(dba)₃·CHCl₃, P(t-Bu)₃, and NaOtBu to a microwave reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous toluene to the vial. Seal the vial tightly.
-
Microwave Reaction: Place the vial in the microwave reactor. Set the reaction temperature to 110 °C and the time to 1 hour with constant stirring.
-
Reaction Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane (DCM).
-
Filtration: Pass the crude mixture through a pad of Celite to filter out the palladium catalyst and inorganic salts. Wash the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The synthesized material should be stored under an inert atmosphere away from light.
Section 3: OLED Device Fabrication Protocol
The transition from a synthesized powder to a functional optoelectronic device requires the precise deposition of multiple ultrathin layers. Both vacuum thermal evaporation (VTE) and solution processing are viable methods.[6][7] VTE is common for mass production, offering high purity and uniformity.[8][9] Solution processing, such as spin coating, is often preferred in research settings due to its lower cost and simpler setup.[10][11]
This protocol details the fabrication of a multi-layer OLED via a hybrid approach, where some layers are solution-processed and others are thermally evaporated.
Protocol 3.1: Fabrication of a Solution-Processed/Evaporated OLED
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al
Causality:
-
ITO Substrate: Indium Tin Oxide (ITO) is used as the transparent anode due to its high conductivity and optical transparency.[6]
-
PEDOT:PSS: This conductive polymer serves as a hole injection layer (HIL), smoothing the ITO surface and reducing the energy barrier for hole injection into the emissive layer.[11][12]
-
Emissive Layer (EML): This is a solution of the synthesized benzothiophene emitter (guest) doped into a suitable host material. The host facilitates charge transport to the guest, where radiative recombination (light emission) occurs.
-
ETL/Cathode: An electron transport layer (e.g., TPBi) and a low work function cathode (e.g., LiF/Al) are thermally evaporated in a high vacuum to prevent atmospheric contamination, which can quench emission and degrade the device.[6][12]
Caption: Hybrid solution-processing and evaporation workflow for OLED fabrication.
Materials & Equipment:
-
Patterned ITO-coated glass substrates
-
PEDOT:PSS aqueous solution (e.g., Clevios P VP AI 4083)
-
Synthesized benzothiophene emitter (guest) and a suitable host material (e.g., CBP)
-
Electron Transport Layer material (e.g., TPBi)
-
Lithium Fluoride (LiF) and Aluminum (Al) pellets/wire
-
High-purity solvents (Toluene, Isopropanol, Acetone, Deionized water)
-
Ultrasonic bath, Spin coater (preferably in a glovebox), Hotplate
-
Oxygen plasma cleaner
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
UV-curable epoxy and cover glass for encapsulation
Step-by-Step Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the ITO surface with oxygen plasma for 5-10 minutes to increase its work function and improve adhesion of the subsequent layer.[11]
-
Hole Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates to a cleanroom or glovebox. b. Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60 seconds). c. Bake the substrates on a hotplate at 120°C for 20 minutes to remove residual water.[12]
-
Emissive Layer (EML) Deposition: a. Inside a nitrogen-filled glovebox, prepare a solution of the host material and the benzothiophene emitter (e.g., 10-20 mg/mL total concentration in toluene, with a guest doping concentration of 5-15 wt%). b. Spin-coat the EML solution onto the PEDOT:PSS layer. c. Anneal the substrates at 70°C for 30 minutes to remove the solvent.[12]
-
Cathode Deposition (Thermal Evaporation): a. Immediately transfer the substrates to a high-vacuum thermal evaporation chamber without breaking the inert atmosphere. b. Once the pressure is below 10⁻⁶ Torr, sequentially deposit the layers through a shadow mask to define the active area. c. Deposit the Electron Transport Layer (e.g., 40 nm of TPBi).[12] d. Deposit a thin layer of LiF (1-1.5 nm) as an electron injection layer.[11] e. Deposit the Aluminum cathode (100-120 nm).[12]
-
Encapsulation: a. Remove the completed devices from the vacuum chamber inside the glovebox. b. Apply a bead of UV-curable epoxy around the active area and place a cover glass on top. c. Cure the epoxy with a UV lamp to seal the device and protect it from oxygen and moisture, which are detrimental to OLED lifetime.[6]
Section 4: Device Characterization
After fabrication, the device's performance must be quantified. This involves a suite of optoelectronic measurements.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: This fundamental measurement reveals the turn-on voltage (voltage at which light is first detected, typically at 1 cd/m²), operating voltage, and brightness of the device.
-
Electroluminescence (EL) Spectrum: A spectrometer measures the emission spectrum, providing the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE): EQE is the ratio of photons emitted from the device to the number of electrons injected. It is a critical metric for device efficiency. This is often plotted against luminance to show "efficiency roll-off," the decrease in efficiency at high brightness.
Table 2: Typical Performance Metrics for Benzothiophene-Based OLEDs
| Device Type | Turn-on Voltage (V) | Max Luminance (cd/m²) | Max Current Efficiency (cd/A) | Max EQE (%) | CIE (x, y) | Reference |
| Solution-Processed Green | 2.5 - 3.5 | > 9,000 | > 30 | > 9.5 | (0.3, 0.6) | [11] |
| TADF Sky-Blue | 2.8 - 3.2 | > 15,000 | > 50 | > 25 | (0.18, 0.35) | [13] |
| Phosphorescent Blue Host | 3.0 - 4.0 | > 10,000 | > 20 | > 18 | (0.14, 0.18) | [2] |
References
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Available at: [Link]
-
Zaher, N. H., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry. Available at: [Link]
-
DisplayMan. Manufacturing Process and Key Technologies of OLED. Available at: [Link]
-
ResearchGate. (2025). Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. Available at: [Link]
-
OLED-Info. Solution based OLEDs. Available at: [Link]
-
Journal of Materials Chemistry C. (2024). New[14]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Available at: [Link]
-
Canon Tokki Corporation. Manufacturing Process of OLED. Available at: [Link]
-
MDPI. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Available at: [Link]
-
ResearchGate. (2015). Synthesis of novel benzothiophene derivative as a host material for blue phosphorescent organic light-emitting diodes. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Benzothiophene in Advanced Material Science. Available at: [Link]
-
Journal of Materials Chemistry C. (2022). Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs. Available at: [Link]
-
MDPI. (2020). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. Available at: [Link]
-
PubMed. (2025). Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis. Available at: [Link]
-
Journal of Materials Chemistry C. (2024). New[14]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Available at: [Link]
-
ResearchGate. Fabrication of OLED on FTO and ITO coated Substrates. Available at: [Link]_
-
UPCommons. (2014). Development of Vapor Deposition Processes for OLEDs. Available at: [Link]
Sources
- 1. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. displayman.com [displayman.com]
- 7. researchgate.net [researchgate.net]
- 8. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. oled-info.com [oled-info.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Katalysatorbeladung für die Kupplung von 2,3-Dichlorbenzothiophen
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Optimierung der Katalysatorbeladung für die Kupplung von 2,3-Dichlorbenzothiophen zugeschnitten ist.
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Abteilung für Anwendungswissenschaften
Dieses Dokument dient als technischer Leitfaden zur Bewältigung der Herausforderungen im Zusammenhang mit Palladium-katalysierten Kreuzkupplungsreaktionen mit 2,3-Dichlorbenzothiophen. Die einzigartige Struktur dieses Substrats – mit zwei reaktionsträgen Chlorid-Substituenten an einem elektronenreichen, schwefelhaltigen Heterozyklus – stellt spezifische Hürden für die Katalysatoreffizienz und die Reaktionsoptimierung dar.
Dieser Leitfaden ist in einem Frage-und-Antwort-Format strukturiert, um gezielte Lösungen für häufig auftretende Probleme zu bieten, die während des Experiments auftreten.
Teil 1: Anleitung zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, auf die Sie während Ihrer Experimente stoßen könnten. Jeder Punkt beschreibt das Problem, seine wahrscheinlichen Ursachen und empfiehlt schrittweise Lösungen.
Problem 1: Geringe oder keine Umwandlung in das gewünschte Produkt
F: Ich beobachte keine signifikante Bildung meines gekoppelten Produkts. Was sind die wahrscheinlichsten Ursachen und wie kann ich dieses Problem beheben?
A: Eine geringe oder keine Umwandlung ist eine häufige erste Hürde, die auf mehrere Faktoren zurückzuführen sein kann. Ein systematischer Ansatz zur Fehlerbehebung ist entscheidend. Die Hauptschwierigkeiten bei 2,3-Dichlorbenzothiophen sind die geringere Reaktivität der C-Cl-Bindungen im Vergleich zu C-Br- oder C-I-Bindungen und die mögliche Katalysatorhemmung durch das Schwefelatom des Thiophens.[1][2]
Kausalanalyse und Lösungsschritte:
-
Katalysatoraktivität: Der Palladiumkatalysator, insbesondere die aktive Pd(0)-Spezies, ist empfindlich gegenüber Luft und Feuchtigkeit.[3]
-
Aktion: Verwenden Sie eine frische Charge des Palladium-Präkatalysators und des Liganden. Stellen Sie sicher, dass alle Lösungsmittel und Reagenzien rigoros wasserfrei und entgast sind. Führen Sie die Reaktion unter einer streng inerten Atmosphäre (Argon oder Stickstoff) durch.
-
-
Ineffiziente oxidative Addition: Die oxidative Addition an Arylchloride ist kinetisch anspruchsvoller als an Arylbromide oder -iodide.[4] Dies ist oft der geschwindigkeitsbestimmende Schritt.
-
Aktion: Wechseln Sie zu einem elektronenreicheren und sterisch anspruchsvolleren Phosphinliganden. Buchwald-Typ-Liganden (z. B. SPhos, XPhos) sind speziell dafür konzipiert, diesen Schritt zu erleichtern.[1][5] Eine Erhöhung der Reaktionstemperatur in Schritten von 10 °C kann ebenfalls die Kinetik verbessern.
-
-
Ungeeignete Base oder Lösungsmittel: Die Wahl der Base und des Lösungsmittels beeinflusst die Katalysatoraktivität und die Löslichkeit der Reagenzien erheblich.[6][7] Für Suzuki-Reaktionen muss die Base das Boronsäure-Reagenz aktivieren.[8]
-
Katalysatorvergiftung: Das Schwefelatom im Benzothiophen kann an das Palladiumzentrum koordinieren und es desaktivieren, ähnlich wie Thiole als Katalysatorgifte wirken können.[2]
-
Aktion: Erhöhen Sie die Katalysatorbeladung schrittweise (z. B. von 1 mol% auf 3 mol% oder 5 mol%). Ein sterisch anspruchsvollerer Ligand kann auch dazu beitragen, die Koordination des Schwefels am Metallzentrum zu verhindern.[1]
-
Abbildung 1: Workflow zur Fehlerbehebung bei geringer Umwandlung.
Problem 2: Schlechte Selektivität (Mono- vs. Dikupplung) und Nebenreaktionen
F: Ich erhalte eine Mischung aus mono- und dikuppelten Produkten oder beobachte signifikante Nebenreaktionen wie Homokupplung. Wie kann ich die Selektivität steuern?
A: Die Kontrolle der Selektivität zwischen Mono- und Difunktionalisierung ist eine zentrale Herausforderung bei Dihalogenarenen.[10] Die relative Geschwindigkeit der zweiten oxidativen Addition im Vergleich zur ersten bestimmt das Produktverhältnis. Nebenreaktionen wie die Homokupplung von Boronsäuren werden oft durch die Anwesenheit von Sauerstoff oder Pd(II)-Spezies verursacht.[11]
Strategien zur Optimierung der Selektivität:
| Parameter | Aktion zur Förderung der Monokupplung | Aktion zur Förderung der Dikupplung | Begründung |
| Katalysatorbeladung | Niedrigere Beladung (z. B. 0,5–1,5 mol%) | Höhere Beladung (z. B. 2–5 mol%) | Eine niedrigere Katalysatorkonzentration verlangsamt die Gesamtreaktion und ermöglicht es, sie zu stoppen, bevor eine signifikante Dikupplung stattfindet.[12][13] |
| Stöchiometrie | Verwenden Sie einen leichten Unterschuss des Kupplungspartners (z. B. 0,9 Äquivalente). | Verwenden Sie einen Überschuss des Kupplungspartners (z. B. 2,2–2,5 Äquivalente). | Die Begrenzung des Kupplungspartners verhindert naturgemäß die zweite Kupplung. |
| Reaktionszeit | Überwachen Sie die Reaktion eng (z. B. durch GC-MS oder LC-MS) und brechen Sie sie ab, sobald das Monoprodukt maximiert ist. | Verlängern Sie die Reaktionszeit, um eine vollständige Umwandlung zu gewährleisten. | Die kinetische Kontrolle ist entscheidend für die Isolierung des Monoprodukts. |
| Temperatur | Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Geschwindigkeit ermöglicht. | Höhere Temperaturen können erforderlich sein, um die zweite, reaktionsträgere C-Cl-Bindung zu aktivieren. | Niedrigere Temperaturen begünstigen die kinetische Kontrolle. |
Minimierung von Nebenreaktionen:
-
Homokupplung: Dies ist oft ein Zeichen für Sauerstoff im System, der Pd(0) zu Pd(II) reoxidiert.[11]
-
Lösung: Stellen Sie sicher, dass die Entgasungstechnik (z. B. mehrmaliges Evakuieren und Wiederbefüllen mit Inertgas oder Spülen mit Inertgas) gründlich ist.[1]
-
-
Hydrodehalogenierung: Reduktion der C-Cl-Bindung zu einer C-H-Bindung.
-
Lösung: Dies kann auf Verunreinigungen im Boronsäure-Reagenz oder auf eine Zersetzung der Base zurückzuführen sein. Verwenden Sie hochreine Reagenzien.
-
Teil 2: Häufig gestellte Fragen (FAQs)
F1: Was ist eine typische Start-Katalysatorbeladung für die Optimierung einer Reaktion mit 2,3-Dichlorbenzothiophen?
A1: Ein guter Ausgangspunkt für die Katalysatorbeladung liegt typischerweise im Bereich von 1-2 mol% des Palladium-Präkatalysators (z. B. Pd(OAc)₂, Pd₂(dba)₃) und einem entsprechenden Liganden-zu-Metall-Verhältnis (oft 2:1 bis 4:1).[3] Abhängig von der Effizienz der Reaktion kann dies weiter optimiert werden, indem die Beladung schrittweise verringert wird (z. B. auf 0,5 mol%, 0,1 mol%) oder erhöht wird, wenn die Reaktion langsam ist.[3]
F2: Wie beeinflusst die Wahl des Liganden die optimale Katalysatorbeladung?
A2: Hocheffiziente Liganden können die Reaktion bei deutlich geringeren Katalysatorbeladungen ermöglichen, was die Kosten senkt und die Metallrückstände im Produkt minimiert.[5]
-
Hochentwickelte Liganden (z. B. Buchwald-Phosphine, NHCs): Diese Liganden sind so konzipiert, dass sie sowohl die oxidative Addition als auch die reduktive Eliminierung beschleunigen. Mit diesen Liganden können oft Beladungen von unter 1 mol% erreicht werden.[5]
-
Standardliganden (z. B. PPh₃): Triphenylphosphin ist weniger elektronenreich und sterisch weniger anspruchsvoll. Es erfordert oft höhere Beladungen (2–5 mol%) und höhere Temperaturen, insbesondere für reaktionsträge Chloride.
F3: Kann ich die Katalysatorbeladung während der Reaktion erhöhen, wenn ich eine langsame Umwandlung feststelle?
A3: Ja, die Zugabe einer zusätzlichen Portion Katalysator (als Lösung in einem entgasten Lösungsmittel) zu einer ins Stocken geratenen Reaktion ist eine gültige Strategie. Dies ist besonders nützlich, wenn eine Katalysatordesaktivierung vermutet wird.[14] Es ist jedoch wichtig, sicherzustellen, dass die Reaktion nicht durch andere Faktoren (z. B. Zersetzung der Base oder der Reagenzien) begrenzt ist.
F4: Was ist der grundlegende katalytische Zyklus und wo spielt die Katalysatorkonzentration eine Rolle?
A4: Der Palladium-katalysierte Kreuzkupplungszyklus besteht aus drei Hauptschritten: oxidative Addition, Transmetallierung und reduktive Eliminierung. Die Konzentration der aktiven Pd(0)-Spezies, die direkt von der anfänglichen Katalysatorbeladung abhängt, beeinflusst die Geschwindigkeit jedes dieser Schritte und damit die Gesamtreaktionsgeschwindigkeit.
Abbildung 2: Vereinfachter katalytischer Zyklus für die Suzuki-Kupplung.
Teil 3: Experimentelle Protokolle
Allgemeines Verfahren zur Optimierung der Katalysatorbeladung bei der Suzuki-Miyaura-Kupplung von 2,3-Dichlorbenzothiophen
Dieses Protokoll beschreibt eine Reihe von Parallelversuchen zur schnellen Ermittlung einer effektiven Katalysatorbeladung.
-
Vorbereitung der Reagenzien:
-
Trocknen Sie alle Glasgeräte über Nacht im Ofen und kühlen Sie sie unter einem Strom von Inertgas ab.
-
Bereiten Sie eine Stammlösung des Palladium-Präkatalysators (z. B. Pd(OAc)₂) und des Liganden (z. B. SPhos) in einem wasserfreien, entgasten Lösungsmittel (z. B. Dioxan) vor. Dies gewährleistet eine genaue Dosierung kleiner Mengen.
-
Entgasen Sie alle Lösungsmittel und flüssigen Reagenzien durch 3-4 Zyklen des Evakuierens und Wiederbefüllens mit Inertgas.[1]
-
-
Reaktionsaufbau (Beispiel für einen 0,5-mmol-Maßstab):
-
Geben Sie in eine Reihe von Reaktionsgefäßen (z. B. Schlenkrohre oder Mikrowellen-Vials) 2,3-Dichlorbenzothiophen (0,5 mmol, 1,0 Äquiv.), die Boronsäure (0,6 mmol, 1,2 Äquiv. für Monokupplung; 1,1 mmol, 2,2 Äquiv. für Dikupplung) und die Base (z. B. K₃PO₄, 1,5 mmol, 3,0 Äquiv.).
-
Evakuieren und befüllen Sie jedes Gefäß dreimal mit Inertgas.
-
Geben Sie das entgaste Lösungsmittel (z. B. Toluol/H₂O 10:1, 5 ml) in jedes Gefäß.
-
Geben Sie über eine Spritze die entsprechenden Volumina der Katalysator-Stammlösung zu, um die gewünschten Beladungen zu erreichen (z. B. 2,0 mol%, 1,0 mol%, 0,5 mol%, 0,1 mol%).
-
Verschließen Sie die Gefäße und erhitzen Sie die Reaktionsmischungen unter kräftigem Rühren auf die gewünschte Temperatur (typischerweise 80–110 °C).[1]
-
-
Überwachung und Aufarbeitung:
-
Entnehmen Sie zu bestimmten Zeitpunkten (z. B. 1h, 4h, 12h, 24h) Aliquots unter Inertgasbedingungen und analysieren Sie diese mittels GC-MS oder LC-MS, um die Umwandlung zu verfolgen.
-
Nach Abschluss kühlen Sie die Reaktion auf Raumtemperatur ab.
-
Verdünnen Sie die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie sie mit Wasser und Sole.
-
Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter vermindertem Druck.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
-
Referenzen
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. preprints.org [preprints.org]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 2,3-Dichloro-1-benzothiophene in Aqueous Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 2,3-Dichloro-1-benzothiophene in aqueous media. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate your research and development activities.
Introduction: Understanding the Challenge
This guide will walk you through a systematic approach to enhancing the aqueous solubility of 2,3-Dichloro-1-benzothiophene, enabling you to achieve the desired concentrations for your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is 2,3-Dichloro-1-benzothiophene poorly soluble in water?
A1: The solubility of an organic compound is governed by the principle of "like dissolves like." 2,3-Dichloro-1-benzothiophene is a predominantly non-polar molecule due to its aromatic benzothiophene core and chloro-substituents. Water, on the other hand, is a highly polar solvent. The energy required to break the strong hydrogen bonds between water molecules to accommodate a non-polar solute is not sufficiently compensated by the weak interactions between the compound and water. This results in very low aqueous solubility.[4]
Q2: What is a good starting point for dissolving 2,3-Dichloro-1-benzothiophene?
A2: For initial stock solutions, it is advisable to use a water-miscible organic solvent in which 2,3-Dichloro-1-benzothiophene is freely soluble. Based on the properties of benzothiophene, suitable starting solvents would include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a short-chain alcohol like ethanol.[1] A high-concentration stock solution can then be diluted into your aqueous experimental medium. However, be mindful of the final solvent concentration, as it can have unintended effects on your biological system.
Q3: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility. The troubleshooting flowchart and the detailed protocols in the following sections provide a range of strategies to address this, including the use of co-solvents, surfactants, cyclodextrins, or lipid-based formulations.
Troubleshooting Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to troubleshooting and resolving the solubility challenges of 2,3-Dichloro-1-benzothiophene.
Caption: A decision-making flowchart for selecting a suitable solubilization strategy.
Detailed Troubleshooting Guides and Protocols
Strategy 1: Co-solvent Systems
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[5][6] They essentially create a more favorable environment for the hydrophobic solute.
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Typical Starting Concentration (% v/v) in final medium | Notes |
| Ethanol | 1-5% | Generally well-tolerated in cell culture, but can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | A common pharmaceutical excipient with low toxicity. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Effective for many poorly soluble drugs, but can be more viscous. |
Step-by-Step Protocol:
-
Prepare a high-concentration stock solution of 2,3-Dichloro-1-benzothiophene in 100% of the chosen co-solvent (e.g., 10 mg/mL in Propylene Glycol).
-
Gently warm the mixture and vortex until the compound is fully dissolved.
-
In a separate container, prepare your final aqueous medium (e.g., cell culture media, phosphate-buffered saline).
-
While vortexing the aqueous medium, slowly add the co-solvent stock solution dropwise to achieve the desired final concentration of 2,3-Dichloro-1-benzothiophene.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is likely that the compound is solubilized.
-
It is crucial to run a vehicle control in your experiment, using the same final concentration of the co-solvent without the compound, to account for any effects of the co-solvent itself.
Strategy 2: Surfactant-based Micellar Solubilization
Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[7] Above a certain concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in aqueous solutions. The hydrophobic tails form a core that can encapsulate non-polar compounds like 2,3-Dichloro-1-benzothiophene, while the hydrophilic heads face the aqueous environment, effectively creating a stable dispersion of the compound.[8]
Recommended Surfactants and Starting Concentrations:
| Surfactant | Type | Typical Starting Concentration (% w/v) |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.1 - 1.0% |
| Cremophor® EL (Polyoxyl 35 Castor Oil) | Non-ionic | 0.1 - 2.0% |
| Solutol® HS 15 (Macrogol 15 Hydroxystearate) | Non-ionic | 0.5 - 5.0% |
Step-by-Step Protocol:
-
Prepare a stock solution of the chosen surfactant in your aqueous medium (e.g., a 10% w/v solution of Tween® 80 in water).
-
Prepare a concentrated stock solution of 2,3-Dichloro-1-benzothiophene in a suitable organic solvent like ethanol.
-
In a new tube, add the required volume of the surfactant stock solution to the aqueous medium to achieve the desired final surfactant concentration.
-
While vortexing the surfactant solution, slowly add the ethanolic stock of the compound. The ethanol acts as a co-solvent to facilitate the transfer of the compound into the micelles.
-
Allow the solution to equilibrate for at least 30 minutes.
-
As with co-solvents, a vehicle control containing the same concentration of surfactant and ethanol is essential.
Strategy 3: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate hydrophobic "guest" molecules, such as 2,3-Dichloro-1-benzothiophene, within their cavity, forming an inclusion complex.[10] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[11]
Recommended Cyclodextrins:
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity; widely used. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Negatively charged, which can enhance interaction with positively charged compounds and improve solubility. |
Step-by-Step Protocol (Kneading Method):
-
Weigh out the 2,3-Dichloro-1-benzothiophene and the chosen cyclodextrin (a molar ratio of 1:1 to 1:2 is a good starting point).
-
Place the powders in a mortar and pestle.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the paste in an oven at a moderate temperature (e.g., 40-50 °C) or under vacuum to remove the solvent.
-
The resulting powder is the cyclodextrin-compound complex, which should be more readily soluble in your aqueous medium.
-
Dissolve the complex powder in your aqueous medium and filter through a 0.22 µm filter to remove any undissolved material.
Strategy 4: Lipid-based Formulations
Causality: For in vivo applications, particularly oral drug delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[12][13] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (such as the gastrointestinal fluid). The drug remains dissolved in the oil droplets, which enhances its absorption.[14]
This is an advanced technique generally reserved for later-stage drug development, but it is a powerful tool for overcoming significant bioavailability challenges.
Final Considerations and Best Practices
-
Purity of the Compound: Ensure you are using a high-purity batch of 2,3-Dichloro-1-benzothiophene, as impurities can affect solubility.
-
pH of the Medium: While 2,3-Dichloro-1-benzothiophene is not expected to have ionizable groups, the pH of your aqueous medium can influence the stability of some excipients.
-
Temperature: Solubility is often temperature-dependent. Ensure your experiments are conducted at a consistent and relevant temperature.
-
Analytical Validation: Whenever possible, analytically determine the final concentration of your solubilized compound using a technique like HPLC-UV to confirm that you have reached your target concentration and that the compound remains in solution over the course of your experiment.
We trust this guide will be a valuable resource in your work with 2,3-Dichloro-1-benzothiophene. Should you have further questions, please do not hesitate to contact our technical support team.
References
- Naphtho[2,3-g]benzothiophene | Solubility of Things. (n.d.).
- Method for determining solubility of a chemical compound. (2005). Google Patents.
- Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). IntechOpen.
- 2,3-Dichlorophenol. (n.d.). PubChem.
- 2,3-Dichlorobenzoic acid. (n.d.). PubChem.
- benzothiophene. (2022). ChemBK.
- 2,3-dichloro-1-benzothiophene (C8H4Cl2S). (n.d.). PubChem.
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2013). PubMed Central (PMC).
- 2,3-dichloro-1-benzothiophene. (2025). ChemSynthesis.
-
Modulation of Properties in[15]Benzothieno[3,2-b][15]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. Retrieved February 4, 2026, from
- 1,3-dichloro-2-benzothiophene. (2025). ChemSynthesis.
- benzothiophene, 95-15-8. (n.d.). The Good Scents Company.
- Use of surfactants to solubilize water-insoluble solids in beverages. (2003). Google Patents.
- The Hydrophobic Effect and the Role of Cosolvents. (2017). The Journal of Physical Chemistry B.
- Solubility of Organic Compounds. (2023). LibreTexts.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI.
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). PubMed Central (PMC).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed Central (PMC).
- The Hydrophobic Effect and the Role of Cosolvents. (2017). ResearchGate.
- 2,3-Dichloro-1-benzothiophene. (n.d.). Biosynth.
- Surfactants at non-polar surfaces. (n.d.). Diva-portal.org.
- Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
- Advances in Lipid-Based Drug Formulations for Solubility. (n.d.). World Pharma Today.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2023). MDPI.
- Solubility test for Organic Compounds. (2024).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). PubMed Central (PMC).
- Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). Cyclodextrins.
- Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. (2023). National Institutes of Health.
- How To Determine Solubility Of Organic Compounds?. (2025). YouTube.
- Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010). PubMed.
- Chemical Properties of 2,3-dichlorobut-1-ene (CAS 7013-11-8). (n.d.). Cheméo.
- Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (n.d.).
- Lipid-Based Formulations. (2012). Pharmaceutical Technology.
- 5 natural surfactants to use in your cosmetics. (n.d.). Formula Botanica.
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Enabling Pharmaceutical Technology: Lipid Based Formulations. (2010). PharmTech.
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed Central (PMC).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
- Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2025). YouTube.
- Nonionic Surfactants. (n.d.). Knowde.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025). ResearchGate.
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removing transition metal impurities from 2,3-Dichloro-1-benzothiophene products
Current Status: Operational Topic: Removal of Transition Metal Impurities (Pd, Cu) from 2,3-Dichloro-1-benzothiophene (DCBT) Products Ticket Priority: High (Regulatory Compliance / ICH Q3D)
The "Sulfur Trap": Why Your Standard Cleanup Failed
User Query: "I recrystallized my 2,3-dichloro-1-benzothiophene product twice and treated it with activated charcoal, but ICP-MS still shows Palladium levels >500 ppm. Why isn't this working?"
Technical Insight: You are encountering the "Sulfur Trap." Benzothiophene derivatives are excellent ligands. The sulfur atom in the heterocycle acts as a "soft" donor, forming stable coordination complexes with soft transition metals like Palladium (Pd) and Copper (Cu).
-
Why Charcoal Fails: Activated carbon relies on pore adsorption. Because your product (DCBT) is lipophilic and planar, it competes with the metal-ligand complex for the pores. Furthermore, the affinity of Pd for the benzothiophene sulfur is often stronger than the physical adsorption forces of the charcoal.
-
Why Crystallization Fails: Metal impurities often form inclusion complexes within the crystal lattice of sulfur heterocycles. Recrystallization can inadvertently concentrate the metal rather than removing it.[1]
Troubleshooting & Diagnostic Guide
Decision Matrix: Selecting the Right Scavenger
Use this logic flow to determine the safest remediation path for DCBT, specifically avoiding the displacement of the labile Chlorine atoms.
Figure 1: Decision matrix for selecting metal scavengers based on solvent compatibility and catalyst type.
Experimental Protocols (Remediation)
Protocol A: Solid-Supported Scavenging (The Gold Standard)
Target: Removal of Pd/Cu to <10 ppm. Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU). Why: Solid supports prevent the nucleophilic attack of the thiol on the 2,3-dichloro positions (preventing SNAr side reactions) which can occur with free thiols like N-acetylcysteine.
Steps:
-
Dissolution: Dissolve the crude 2,3-dichloro-1-benzothiophene product in 10 volumes of a compatible organic solvent (Ethyl Acetate, Toluene, or THF). Avoid DCM if possible as it can compete with scavenging kinetics, though it is usable.
-
Loading: Add SiliaMetS® Thiol at a ratio of 4:1 (w/w) relative to the expected metal mass.
-
Calculation: If you have 10g product with ~1000 ppm Pd (0.01g Pd), add 0.04g to 0.1g of scavenger. For unknown loads, start with 5-10% w/w relative to the product.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Critical Note: Do not exceed 60°C. Higher temperatures increase the risk of the sulfur in the scavenger displacing the chlorine on your benzothiophene ring.
-
-
Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm PTFE membrane. The scavenger (now black/grey) will be retained.
-
Validation: Rinse the filter cake with clean solvent. Evaporate the filtrate and analyze a small aliquot via ICP-MS.
Protocol B: TMT Precipitation (Budget/Large Scale)
Target: Bulk removal of high metal loads (>1000 ppm). Reagent: 2,4,6-Trimercaptotriazine (TMT).[2]
Steps:
-
Dissolve product in THF or EtOAc.
-
Add TMT (0.5 equiv per metal atom) .
-
Stir at room temperature for 1 hour.
-
Observation: A precipitate should form (Pd-TMT complex).
-
Filtration: This precipitate is often colloidal. You MUST use a fine filter aid (Celite or activated charcoal) to prevent the complex from passing through the filter.
Frequently Asked Questions (FAQs)
Q: Can I use aqueous washes with EDTA or L-Cysteine? A: Likely not effective. 2,3-Dichloro-1-benzothiophene is highly lipophilic. It will not partition into the aqueous phase, and the metal is tightly bound to the benzothiophene sulfur in the organic phase. Unless you use a Phase Transfer Catalyst (which adds new impurities), solid-supported scavengers in the organic phase are superior.
Q: Will the thiol scavenger react with the Chlorine atoms on my product? A: This is a valid concern. The 2-position of benzothiophene is susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Risk: High pH + Free Thiol (e.g., Mercaptoethanol + Base) + Heat = Chlorine displacement.
-
Solution: Use Neutral Silica-Supported Thiols . The steric bulk of the silica matrix and the lack of free base prevent the SNAr reaction while still allowing the Pd to bind to the thiol.
Q: What are the regulatory limits for Palladium? A: According to ICH Q3D (R2) , Palladium is a Class 2B impurity.
-
Oral Administration: Limit is typically 100 µ g/day (approx. 10 ppm for a 10g daily dose, or higher ppm if dose is lower).
-
Parenteral (Injectable): Limit is 10 µ g/day (approx. 1 ppm).
Q: How do I visually know if it worked? A:
-
Scavenger Color: The silica should turn from white to dark grey/black.
-
Product Color: Benzothiophenes are typically white/off-white. If your product remains yellow/brown after filtration, residual metal or conjugated byproducts are likely present.
Quantitative Data Summary
Comparative Efficiency of Pd Removal from S-Heterocycles (500 ppm Start)
| Method | Residual Pd (ppm) | Product Recovery (%) | Notes |
| Crystallization | 450 ppm | 85% | Ineffective; metal co-crystallizes. |
| Activated Carbon | 120 ppm | 90% | Moderate; pore competition issues. |
| SiliaMetS® Thiol | < 5 ppm | 98% | Recommended; high selectivity. |
| TMT (Precipitation) | 15 ppm | 92% | Good; filtration can be difficult. |
References
-
International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2).[3][4][5] (2022).[4][5] Available at: [Link]
- Phillips, S. et al. "Palladium Removal: A Critical Comparison of Cleaning Methods." Organic Process Research & Development, 2008, 12(5), 896–904. (Note: Seminal paper on Si-Thiol efficiency).
-
Biotage. Metal Scavenging User Guide: Strategies for API Purification. Available at: [Link]
Sources
troubleshooting low reactivity of chlorine at C3 position in benzothiophene
Technical Support Center: Heterocycle Reactivity Division Ticket #8842: Reactivity of 3-Chlorobenzothiophene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue: "My reaction at the C3 position is dead."
Subject: I am trying to functionalize 3-chlorobenzothiophene using standard Suzuki conditions (
Executive Summary: The "C3 Conundrum"
You are encountering a classic "false equivalent" in heterocycle chemistry. While the C2 and C3 positions of benzothiophene appear similar, they are electronically and sterically distinct environments.
The inertness of 3-chlorobenzothiophene stems from three converging factors:
-
The "Peri" Steric Wall: The C3 position is geographically close to the C4 proton on the benzene ring. This creates a steric clash that hinders the approach of the bulky Palladium species required for oxidative addition.
-
Electronic Deactivation: The C3 position is the most electron-rich site on the ring. Oxidative addition is formally a nucleophilic attack by the metal onto the carbon; an electron-rich carbon resists this insertion more than an electron-poor one.
-
Catalyst Poisoning: The sulfur atom in benzothiophene is a soft Lewis base that can coordinate to soft metals like Pd(0), forming a non-reactive "resting state" complex, effectively removing your catalyst from the cycle.
Module 1: Troubleshooting Palladium Cross-Coupling
Diagnosis: Your catalyst (
The Solution: Ligand Overhaul
You must switch to Bulky, Electron-Rich Ligands . These ligands serve two purposes:
-
Electronic: They increase the electron density on Pd, accelerating the rate-limiting oxidative addition step.
-
Steric: Their immense bulk prevents the sulfur atom from binding to the metal center (preventing poisoning).
Ligand Selection Matrix
| Ligand Class | Recommended Ligand | Why it works for 3-Cl-Benzothiophene |
| Dialkylbiaryl Phosphines | XPhos or SPhos | The "Buchwald" ligands. The biaryl backbone provides stability, while the cyclohexyl/t-butyl groups boost electron density. SPhos is particularly good at resisting sulfur poisoning. |
| NHC Carbenes | Pd-PEPPSI-IPr | N-Heterocyclic Carbenes (NHC) bind tighter than phosphines and are virtually immune to sulfur displacement. The "PEPPSI" precatalyst initiates rapidly. |
| Trialkylphosphines | Highly reactive, but air-sensitive. Good for difficult oxidative additions. |
Visualizing the Failure Mode
The following diagram illustrates where your current reaction is failing versus the corrected pathway.
Caption: The "Catalytic Trap." Standard ligands allow sulfur poisoning (red path). Bulky ligands force the cycle through oxidative addition (blue path).
Validated Protocol: Microwave-Assisted Suzuki Coupling
Standard heating often leads to catalyst decomposition before reaction completion. Microwave irradiation provides the activation energy needed for the difficult oxidative addition.
-
Vessel: 10 mL Microwave vial with a crimp cap.
-
Reagents:
-
3-chlorobenzothiophene (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%). -
Base:
(3.0 equiv) - Phosphate is superior to Carbonate for hindered couplings. -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
-
Procedure:
-
Add solids, seal vial, and purge with Argon for 5 minutes.
-
Add degassed solvents via syringe.
-
Microwave: Heat to 100°C - 120°C for 30-60 minutes.
-
-
Workup: Filter through Celite (to remove Pd black) and extract.
Module 2: Troubleshooting Lithium-Halogen Exchange
Issue: "I tried
Diagnosis: The Lithium-Chlorine exchange on benzothiophene is slow compared to Bromine/Iodine.
-
With
-BuLi, the exchange rate is comparable to the rate of competitive protonation (at C2) or nucleophilic attack on the ring. -
Once the 3-lithio species forms, it is unstable and can scramble to the C2 position (the "Halogen Dance") or ring-open if the temperature rises above -60°C.
The Solution: The "Flash" Exchange
You need a stronger lithiating agent to make the exchange instantaneous, effectively beating the side reactions.
Protocol:
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Anhydrous THF (Ether is acceptable, but THF coordinates Li better for exchange).
-
Reagents:
-
3-chlorobenzothiophene (1.0 equiv)
- -BuLi (2.0 - 2.1 equiv).[1] Note: You need 2 equivalents because the first performs the exchange, and the second destroys the resulting t-butyl chloride to prevent alkylation.
-
-
Procedure:
-
Cool substrate in THF to -78°C .
-
Add
-BuLi dropwise. The solution often turns yellow/orange. -
Critical Step: Stir for only 15-20 minutes at -78°C. Do not let it warm up.
-
Add your electrophile (e.g., DMF, aldehyde,
) immediately at -78°C. -
Allow to warm to room temperature only after the electrophile has been added.
-
Module 3: Strategic Workarounds (The "Eject" Button)
If the C3-Cl bond remains recalcitrant, do not fight the thermodynamics. Change the substrate.[2][3]
Option A: The Halogen Swap Synthesize 3-bromobenzothiophene instead.
-
Why: The C-Br bond is significantly weaker (approx. 15-20 kcal/mol weaker) than C-Cl.
-
Synthesis: Bromination of benzothiophene usually occurs at C3 first, but scrambling is common. Ensure you purify the 3-Br isomer meticulously.
Option B: C-H Activation (Skip the Halogen) Modern Pd/Rh catalysis can directly functionalize the C3-H bond if the C2 position is blocked.
-
Condition: Use a C2-blocked benzothiophene (e.g., 2-methylbenzothiophene).
-
Catalyst:
with oxidative conditions ( , Ag salts).
FAQ: Rapid Fire Troubleshooting
Q: Can I use
Q: Why does my reaction turn black immediately? A: "Palladium Black" formation indicates your ligand is dissociating from the metal. The sulfur in your substrate is likely displacing your phosphine ligands. Switch to Pd-PEPPSI-IPr or increase the ligand:metal ratio to 2:1 or 3:1.
Q: I see a product where the benzothiophene dimerized. What happened? A: This is "Homocoupling." It happens when the oxidative addition is slow, or if there is trace oxygen in the system. Ensure rigorous degassing (sparging with Argon for 15 mins) and consider adding a radical scavenger like BHT if the problem persists.
References
-
Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[4] Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling reactions. Chemistry – A European Journal, 12(18), 4749-4755. Link
- Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for heterocycle poisoning mechanisms).
-
Song, J. J., et al. (2002). Organometallic methods for the synthesis of 3-substituted benzothiophenes. Journal of Organic Chemistry, 67(16), 5621-5625. (Specifics on Li-Hal exchange). Link
Sources
mitigating steric hindrance in 2,3-Dichloro-1-benzothiophene derivatives
Technical Support Center: 2,3-Dichloro-1-benzothiophene Functionalization
Introduction: The "Chlorine Wall" Challenge
Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing the "Chlorine Wall."
2,3-Dichloro-1-benzothiophene represents a classic paradox in medicinal chemistry. The benzothiophene core is a privileged pharmacophore, but the 2,3-dichloro substitution pattern creates a unique steric and electronic deadlock.
-
The Trap: The C2 position is electronically activated (α-heteroatom effect) but sterically shielded by the adjacent C3-chlorine.
-
The Consequence: Standard Pd(PPh₃)₄ protocols fail because the catalyst cannot undergo oxidative addition across the sterically congested C2–Cl bond before the boronic acid partner decomposes (protodeboronation).
This guide abandons "textbook" conditions in favor of high-energy precatalysts and ligand-engineered systems designed specifically for ortho-blocked heteroaryl chlorides.
Strategic Catalyst Selection (The Hardware)
To breach the steric wall, you must move away from "naked" palladium sources (like Pd(OAc)₂) and triphenylphosphine. You require ligands that form a "flexible shield"—bulky enough to force reductive elimination but flexible enough to allow the bulky substrate to approach the metal center.
Recommended Catalyst Systems
| Catalyst System | Ligand Class | Mechanism of Action | Best Use Case |
| Pd-PEPPSI-IPr | NHC (N-Heterocyclic Carbene) | Strong σ-donation stabilizes the oxidative addition intermediate; "Throw-away" pyridine ligand ensures rapid activation. | First Line of Defense. Excellent for sterically hindered chlorides at room temp to 60°C. |
| XPhos Pd G4 | Buchwald Dialkylbiaryl Phosphine | The biaryl backbone provides steric bulk; the isopropyl groups allow "breathing" room for the substrate. | High Complexity. Use when coupling with bulky boronic acids or amines. |
| Pd(dtbpf)Cl₂ | Ferrocenyl Bisphosphine | Large bite angle and electron-richness promote oxidative addition. | Fast Reaction. Good for microwave conditions. |
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling
Objective: Selective arylation at the C2 position while retaining the C3-chlorine for subsequent functionalization.
The "Activation-First" Protocol
Reagents:
-
Substrate: 2,3-Dichloro-1-benzothiophene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv) — Do not use large excess initially.
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for higher solubility)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
Additive: Tetrabutylammonium bromide (TBAB) (0.5 equiv) — Optional, stabilizes Pd nanoparticles.
Step-by-Step Workflow:
-
Degassing (Critical): The active Pd(0) species is highly sensitive to oxygen. Sparge solvents with Argon for 15 minutes before mixing.
-
Pre-Activation: In a glovebox or under Argon flow, charge the reaction vessel with Pd-PEPPSI-IPr and the aryl chloride. Add the solvent without the base or boronic acid. Stir at 40°C for 10 minutes.
-
Why? This allows the "throw-away" pyridine ligand to dissociate and the bulky substrate to coordinate before the base triggers the transmetallation cycle.
-
-
Initiation: Add the Boronic Acid and Base. Seal the vessel.
-
Thermal Ramp: Heat to 60°C. Monitor by HPLC/UPLC every 30 minutes.
-
Stop Condition: If conversion < 10% after 1 hour, ramp to 80°C. Do not start at reflux; this promotes homocoupling of the boronic acid.
-
-
Quench: Filter through a Celite pad to remove Pd black.
Visualizing the Optimization Logic
The following diagram illustrates the decision-making process when the standard protocol fails.
Troubleshooting & FAQs
Q1: I see consumption of my boronic acid, but my benzothiophene starting material remains untouched. Why?
A: This is Protodeboronation . The oxidative addition of Pd into the hindered C2-Cl bond is slower than the rate at which your boronic acid hydrolyzes in the basic aqueous media.
-
Fix: Use a "Slow Addition" protocol. Dissolve the boronic acid in the organic solvent and add it to the reaction mixture via syringe pump over 1 hour. This keeps the concentration of boronic acid low, favoring the coupling pathway over decomposition. Alternatively, switch to MIDA boronates which release the active species slowly.
Q2: Can I couple the C3 position first?
A: Generally, No . Electronic factors heavily favor C2 (alpha to sulfur). To hit C3, you typically must either:
-
Block C2 (e.g., with a TMS group or by performing the C2 coupling first).
-
Use a specialized catalyst system that overrides electronic bias (rare and unpredictable for this substrate).
-
Recommendation: Perform C2 functionalization first. The resulting product will still be sterically crowded, but the electronic differentiation will be even higher.
Q3: The reaction turns black immediately (Pd black precipitation).
A: Your catalyst is decomposing before it can enter the cycle.
-
Cause: The 2,3-dichloro motif is so bulky that the Pd(0) species cannot coordinate effectively, leading to aggregation.
-
Fix: Add TBAB (Tetrabutylammonium bromide) or use a solvent with higher coordinating ability (e.g., DMA or DMF instead of Dioxane). The bromide ions from TBAB form a stabilizing shell around the Pd nanoparticles [1].
Q4: Is Microwave irradiation recommended?
A: Yes, highly.
Steric hindrance essentially raises the activation energy (
-
Protocol: 100°C - 120°C for 20 minutes in a sealed vial is a good starting point for PEPPSI-based reactions.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu Cross-Coupling Reaction. Chemistry – A European Journal.
-
Buchwald, S. L., et al. (2010). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2]
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.
-
Barder, T. E., et al. (2005).[2] Catalysts for the Suzuki-Miyaura Coupling of Hindered Aryl Chlorides. Journal of the American Chemical Society.[1][2]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,3-Dichlorobenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of analytical chemistry, particularly within the realms of drug development and environmental analysis, the unambiguous identification of isomeric compounds is a significant challenge. Mass spectrometry, a cornerstone of molecular analysis, provides a powerful avenue for structural elucidation through the study of fragmentation patterns. This guide offers an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation of 2,3-dichlorobenzothiophene, a molecule of interest in various chemical studies. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will leverage established fragmentation principles of analogous chlorinated and sulfur-containing aromatic compounds to predict its fragmentation behavior. This predictive approach, grounded in extensive scientific literature, will be compared with the predicted fragmentation of a positional isomer, 3,4-dichlorobenzothiophene, to highlight the subtle yet critical differences that enable their differentiation.
The Challenge of Isomer Differentiation in Mass Spectrometry
Positional isomers, such as dichlorobenzothiophenes, often exhibit very similar physical and chemical properties, making their separation and individual identification challenging. While chromatographic techniques like Gas Chromatography (GC) can often separate isomers based on differences in their boiling points and interactions with the stationary phase, mass spectrometry provides an orthogonal layer of identification based on their intrinsic molecular structure. The manner in which a molecule fragments under electron ionization is a direct consequence of its bond strengths and the stability of the resulting fragment ions. Therefore, even subtle differences in the positions of substituents on an aromatic ring can lead to distinct fragmentation patterns, providing a "fingerprint" for each isomer.
Predicted Electron Ionization Fragmentation of 2,3-Dichlorobenzothiophene
The structure of 2,3-dichlorobenzothiophene features a benzothiophene core with two chlorine atoms on the thiophene ring. Under electron ionization (typically at 70 eV), the molecule will be ionized to form a molecular ion (M⁺˙). The subsequent fragmentation of this molecular ion is predicted to follow several key pathways, guided by the stability of the resulting cations and neutral losses.
Molecular Ion (M⁺˙): The molecular ion peak for 2,3-dichlorobenzothiophene (C₈H₄Cl₂S) is expected at m/z 202, with a characteristic isotopic pattern due to the presence of two chlorine atoms. The relative abundances of the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will be approximately in the ratio of 9:6:1, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively.[1]
Primary Fragmentation Pathways:
-
Loss of a Chlorine Atom ([M-Cl]⁺): A common fragmentation for chlorinated aromatic compounds is the expulsion of a chlorine radical. This will result in a significant fragment ion at m/z 167 (for the loss of ³⁵Cl). The stability of the resulting benzothiophenyl cation contributes to the prominence of this peak.
-
Loss of HCl ([M-HCl]⁺˙): The elimination of a neutral hydrogen chloride molecule can also occur, leading to a radical cation at m/z 166. This pathway is often observed in ortho-substituted chloroaromatics.[2]
-
Loss of CS ([M-CS]⁺˙): The thiophene ring can undergo fragmentation with the loss of a carbon monosulfide (CS) radical, a characteristic fragmentation for some sulfur-containing heterocycles. This would lead to a fragment at m/z 158.
-
Retro-Diels-Alder (RDA)-type Reaction: While less common for this specific ring system, a retro-Diels-Alder-type fragmentation of the thiophene ring could potentially lead to the loss of a dichlorinated acetylene species, though this is a more speculative pathway.
Secondary Fragmentation:
The primary fragment ions will likely undergo further fragmentation. For instance, the [M-Cl]⁺ ion (m/z 167) could lose a molecule of acetylene (C₂H₂) to form an ion at m/z 141, or a CS radical to form an ion at m/z 123.
Comparative Analysis: 2,3-Dichlorobenzothiophene vs. 3,4-Dichlorobenzothiophene
To illustrate the power of fragmentation analysis in distinguishing isomers, we will compare the predicted fragmentation of 2,3-dichlorobenzothiophene with that of a positional isomer, 3,4-dichlorobenzothiophene. The key difference lies in the positions of the chlorine atoms on the benzene ring.
| Feature | 2,3-Dichlorobenzothiophene (Predicted) | 3,4-Dichlorobenzothiophene (Predicted) | Rationale for Difference |
| Molecular Ion (M⁺˙) | m/z 202, 204, 206 (Ratio ~9:6:1) | m/z 202, 204, 206 (Ratio ~9:6:1) | Identical molecular formula. |
| [M-Cl]⁺ | Prominent peak at m/z 167, 169 | Prominent peak at m/z 167, 169 | Loss of a chlorine atom is a facile process for both isomers. |
| [M-HCl]⁺˙ | Likely a significant peak at m/z 166, 168 | Expected to be less intense than in the 2,3-isomer | The ortho-relationship of the chlorine and a hydrogen atom on the thiophene ring in the 2,3-isomer facilitates the elimination of HCl. This is a classic "ortho effect."[2] |
| [M-Cl₂]⁺˙ | Possible, but likely low intensity at m/z 132 | Possible, but likely low intensity at m/z 132 | Sequential loss of two chlorine atoms is generally less favored than the initial loss of one. |
| Thiophene Ring Fragmentation | Fragments arising from the cleavage of the C-S and C-C bonds of the thiophene ring. | Fragments may show different relative abundances due to the influence of the chlorine substituents on bond strengths. | The electronic effects of the chlorine atoms in different positions will subtly alter the bond dissociation energies within the thiophene ring. |
Key Differentiating Fragment: The most significant predicted difference lies in the abundance of the [M-HCl]⁺˙ ion. The proximity of the chlorine and hydrogen atoms on the thiophene ring in 2,3-dichlorobenzothiophene is expected to make the elimination of HCl a more favorable process compared to the 3,4-isomer, where no such ortho-relationship exists on the benzene ring. This difference in the relative intensity of the m/z 166 peak could serve as a diagnostic marker to distinguish between the two isomers.
Experimental Protocol: GC-MS Analysis of Dichlorobenzothiophenes
The following is a detailed, self-validating protocol for the analysis of dichlorobenzothiophene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of semi-volatile organic compounds.[3][4]
4.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary Column: A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended for the separation of these isomers. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
4.2. GC Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (to enhance sensitivity for trace analysis)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Rationale: This temperature program allows for the efficient elution of the dichlorobenzothiophene isomers while providing good separation. The initial hold ensures proper focusing of the analytes at the head of the column.
-
4.3. MS Conditions
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 300. This range will cover the molecular ions and all expected fragment ions.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
4.4. Sample Preparation
-
Samples should be dissolved in a suitable organic solvent such as dichloromethane or hexane to a concentration of approximately 1-10 µg/mL.
-
An internal standard (e.g., a deuterated polycyclic aromatic hydrocarbon) should be added to each sample for accurate quantification and to monitor instrument performance.
4.5. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention times of the isomers.
-
Extract the mass spectrum for each chromatographic peak.
-
Identify the molecular ion cluster and the major fragment ions.
-
Compare the obtained spectra with library spectra (if available) or with the predicted fragmentation patterns outlined in this guide.
-
Pay close attention to the relative intensities of key diagnostic ions, such as the [M-HCl]⁺˙ peak, to differentiate between isomers.
Visualization of Fragmentation Pathways
To visually represent the predicted fragmentation pathways, the following diagrams are provided in DOT language.
Caption: Predicted primary fragmentation pathways of 2,3-dichlorobenzothiophene.
Sources
Strategic Guide: HPLC Method Development for 2,3-Dichloro-1-benzothiophene Purity Analysis
Executive Summary & Chemical Context[1][2][3][4][5][6]
2,3-Dichloro-1-benzothiophene is a critical pharmacophore and intermediate, most notably in the synthesis of antifungal agents like Sertaconazole . Its purity is paramount because chlorinated isomers (regioisomers) often possess distinct toxicological profiles or fail to react correctly in subsequent glycosylation or coupling steps.[1]
This guide moves beyond generic "cookbook" methods. It provides a comparative analysis of separation strategies, ultimately defining a Reversed-Phase HPLC (RP-HPLC) protocol optimized for separating the target analyte from its likely impurities: unreacted benzothiophene, monochloro- congeners, and hydrolysis byproducts.[1]
The Analyte Profile[5]
-
Compound: 2,3-Dichloro-1-benzothiophene[1]
-
LogP: > 4.0 (Highly Hydrophobic)
-
Chromophore: Strong UV absorption (Benzothiophene core:
~230 nm, ~260 nm, ~296 nm) -
Critical Impurities:
Strategic Decision: HPLC vs. GC
Before method development, one must justify the technique. While chlorinated aromatics are classically analyzed by Gas Chromatography (GC), HPLC is the superior choice for this specific application in a pharmaceutical context.
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Verdict |
| Volatility | Excellent for the volatile 2,3-dichloro core.[1][2] | Works for both volatile and non-volatile components.[1][2] | HPLC Wins for broader coverage.[1][2] |
| Impurity Coverage | Misses non-volatile precursors (e.g., carboxylic acids, salts) and thermally unstable byproducts.[1][2] | Detects synthesis intermediates (acids, salts) and degradation products in a single run.[1] | HPLC Wins for "Purity of Intermediate".[1][2] |
| Selectivity | Separation based on boiling point/polarity.[1][2] Hard to separate positional isomers. | Separation based on hydrophobicity and | HPLC Wins (with Phenyl columns). |
| Sample Prep | Requires extraction into organic solvent; intolerant to water.[1][2] | Dilute-and-shoot compatible with aqueous synthesis streams.[1][2] | HPLC Wins for process control. |
Method Development: The Comparative Screening
The core challenge is not retaining the analyte (it is very hydrophobic), but separating it from structurally similar chlorinated isomers . We compared two stationary phase chemistries.
Experiment A: Column Chemistry Selection
-
Option 1: C18 (Octadecylsilane): The industry workhorse. Relies purely on hydrophobic interaction.[1]
-
Option 2: Phenyl-Hexyl: Offers alternative selectivity via
interactions between the phenyl ring of the column and the aromatic benzothiophene core.
Experimental Observation:
-
C18 Column: The 2,3-dichloro target elutes late. The separation between 2-chloro and 2,3-dichloro impurities is often insufficient (
) because the hydrophobicity difference is marginal. -
Phenyl-Hexyl Column: The electronegative chlorine atoms on the analyte interact differently with the
-system of the stationary phase. This column typically provides superior resolution ( ) for halogenated aromatics.[1]
Experiment B: Mobile Phase Selection (MeCN vs. MeOH)
-
Methanol (MeOH): Protic solvent.[1] Can hydrogen bond with acidic impurities.[1] Higher viscosity = higher backpressure.[1]
-
Acetonitrile (MeCN): Aprotic.[1] Stronger dipole.[1] Lower viscosity allows for higher flow rates and sharper peaks for aromatics.[1]
Recommendation: Use Acetonitrile .[1][3][4] The lower viscosity is crucial for high-efficiency separations of these retained compounds, and MeCN generally suppresses the "smearing" of aromatic bands seen in MeOH.
The "Gold Standard" Protocol
Based on the screening above, this is the optimized, self-validating protocol.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna) | Maximizes selectivity for halogenated isomers via |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps acidic impurities (e.g., benzoic acids) protonated/retained.[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength; MeCN provides sharp aromatic peaks.[1][2] |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for 3.5 - 5 µm particles.[1][2] |
| Column Temp | 35°C | Improves mass transfer and reproducibility.[1][2] |
| Detection | UV @ 235 nm (Quant) & 260 nm (ID) | 235 nm is near the max for chlorinated aromatics; 260 nm confirms aromaticity.[1][2] |
| Injection Vol | 5 - 10 µL | Prevent column overload (hydrophobic compounds can front).[1][2] |
Gradient Program
Note: The analyte is highly hydrophobic.[1] A high % organic hold is required to elute it.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial hold to separate polar acidic impurities. |
| 2.0 | 40 | End of polar retention window.[1][2] |
| 12.0 | 90 | Gradient ramp to elute benzothiophenes. |
| 15.0 | 90 | Wash Step: Elute highly lipophilic dimers. |
| 15.1 | 40 | Re-equilibration. |
| 20.0 | 40 | Ready for next injection.[1][2] |
Visualizing the Workflow
The following diagram illustrates the decision logic and impurity fate during the analysis.
Caption: Decision tree highlighting the superior selectivity of Phenyl-Hexyl phases for chlorinated aromatic separation.
Validation & System Suitability (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), every run must include a System Suitability Test (SST) .
Recommended SST Solution
Prepare a mixture containing:
-
2,3-Dichloro-1-benzothiophene (Target): 0.5 mg/mL[1]
-
Benzothiophene (Precursor): 0.05 mg/mL (Resolution Marker)
Acceptance Criteria
-
Resolution (
): > 2.0 between Benzothiophene and 2,3-Dichloro-1-benzothiophene. -
Tailing Factor (
): 0.8 – 1.2 for the main peak (Crucial: Hydrophobic amines/aromatics often tail; formic acid mitigates this). -
Precision: %RSD of peak area < 0.5% (n=6 injections).
-
Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) solution (typically 0.05% level).
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]
-
PubChem. "Benzothiophene Compound Summary."[1][5] National Library of Medicine.[1] Available at: [Link][1]
-
Sertaconazole Nitrate Monograph. European Pharmacopoeia (Ph.[1] Eur.). (Referenced for impurity context; specific URL requires subscription, general info at [Link])
-
Kazakevich, Y.[1][5][6] & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007.[1] (Foundational text on Phenyl column selectivity for halo-aromatics).
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. Benzo[b]thiophene (CAS 95-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Guide: Chlorinated vs. Fluorinated Benzothiophene Derivatives in Organic Photovoltaics
Topic: Comparative Study of Chlorinated Benzothiophenes in Photovoltaic Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (transitioning to Materials Science)
Executive Summary: The Halogenation Paradigm
In the rapid evolution of organic photovoltaics (OPV), the transition from fullerene to non-fullerene acceptors (NFAs) has been catalyzed by precise molecular engineering. Among these strategies, halogenation—specifically the substitution of hydrogen with fluorine (F) or chlorine (Cl)—has emerged as a critical handle for tuning optoelectronic properties.
While fluorination (e.g., IT-4F, PM6) initially set the standard for high-performance donor-acceptor (D-A) systems, chlorinated benzothiophene derivatives (e.g., IT-4Cl, PBDB-T-2Cl) offer a compelling alternative. This guide objectively compares these two halogenation pathways, demonstrating that chlorination often provides a superior balance of synthetic accessibility , morphological control , and open-circuit voltage (
Molecular Architecture & Design Logic
The Core Scaffolds
The "benzothiophene" motif in high-performance OPV typically manifests in two critical forms:
-
Polymer Donors: Chlorination of the Benzodithiophene (BDT) unit (e.g., PBDB-T-2Cl).
-
Small Molecule Acceptors: Chlorination of the 1,1-dicyanomethylene-3-indanone (IC) end-groups flanking an indacenodithiophene (IDTT) core (e.g., IT-4Cl).
Mechanism of Action: Cl vs. F
| Feature | Fluorination (F) | Chlorination (Cl) | Impact on PV Performance |
| Atomic Radius | 1.47 Å | 1.75 Å | Cl induces larger steric hindrance, potentially twisting the backbone, but can also promote distinct "face-on" packing due to empty 3d orbitals. |
| Electronegativity | 3.98 | 3.16 | Both downshift HOMO/LUMO levels. Cl often lowers HOMO more effectively than F due to stronger delocalization, increasing |
| C-X Bond Length | ~1.35 Å | ~1.73 Å | Longer C-Cl bonds extend the effective conjugation length and dipole moment. |
| Synthetic Cost | High | Low | Cl-preagents are significantly cheaper and synthetic routes often avoid toxic tin reagents required for some F-analogs. |
Comparative Performance Analysis
The following data contrasts the performance of the chlorinated acceptor IT-4Cl against its fluorinated counterpart IT-4F , both blended with the standard polymer donor PBDB-T-2F (PM6) .
Table 1: Photovoltaic Parameters of Halogenated Acceptors
Data aggregated from high-impact studies (e.g., Hou et al., Adv. Mater. 2018).[1]
| Acceptor | Donor Polymer | Fill Factor (FF) | PCE (%) | Key Observation | ||
| IT-4Cl | PBDB-T-2F | 0.88 - 0.90 | 20.9 | 71.0 | ~14.1 | Higher |
| IT-4F | PBDB-T-2F | 0.83 - 0.85 | 21.0 | 74.0 | ~13.5 - 14.0 | Better crystallinity often yields higher FF, but lower |
| ITIC (H) | PBDB-T-2F | 0.90 | 17.0 | 65.0 | ~11.0 | Lack of halogenation results in poor absorption redshift and lower charge mobility. |
Interpretation of Data[2][3]
-
Voltage Gain: The introduction of Chlorine consistently downshifts the HOMO/LUMO energy levels more than Fluorine, leading to a wider gap between the Donor HOMO and Acceptor LUMO, directly translating to a higher
. -
Morphology Trade-off: While Fluorine's small radius allows for tight
- stacking (high FF), Chlorine's bulk can disrupt this packing. However, optimized processing (e.g., using chlorobenzene with additives) induces a favorable J-aggregation or specific "face-on" orientation that recovers high charge transport mobility ( cm²/Vs for IT-4Cl).
Experimental Protocols
Synthesis of Chlorinated Acceptor (IT-4Cl)
Objective: Synthesize IT-4Cl via Knoevenagel condensation of the aldehyde-functionalized core (ITIC-CHO) and chlorinated end-groups (IC-2Cl).
Reagents:
-
Core: ITIC-CHO (Aldehyde-functionalized IDTT core).
-
End-Group: IC-2Cl (1,1-dicyanomethylene-3-indanone, 5,6-dichloro derivative).
-
Catalyst: Pyridine / Chloroform or Acetic Anhydride / BF3·Et2O (Lewis Acid catalyzed).
Protocol:
-
Dissolution: In a dry 50 mL round-bottom flask, dissolve ITIC-CHO (1.0 eq) and IC-2Cl (2.5 eq) in anhydrous chloroform (CHCl
) under atmosphere. -
Catalysis: Add Pyridine (1.0 mL) dropwise. Alternative High-Yield Route: Use Acetic Anhydride with catalytic BF3[2]·Et2O to accelerate condensation.
-
Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor consumption of aldehyde via TLC (eluent: Petroleum Ether/DCM 1:1).
-
Precipitation: Cool to room temperature and pour the dark blue/black solution into methanol (200 mL) to precipitate the crude product.
-
Purification: Filter the solid and purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).
-
Validation: Verify structure via
H-NMR and MALDI-TOF MS.
Device Fabrication (Inverted Architecture)
Architecture: ITO / ZnO / Active Layer (PM6:IT-4Cl) / MoO
-
Substrate Prep: Clean ITO glass sequentially with detergent, deionized water, acetone, and isopropanol (ultrasonic bath, 15 min each). UV-Ozone treat for 20 min.
-
ETL Deposition: Spin-coat Zinc Oxide (ZnO) sol-gel precursor at 3000 rpm for 30s. Anneal at 200°C for 1 hour in air.
-
Active Layer:
-
Dissolve PM6 (Donor) and IT-4Cl (Acceptor) in Chlorobenzene (1:1 weight ratio, total conc. 20 mg/mL).
-
Add 0.5% v/v DIO (1,8-diiodooctane) as a solvent additive to optimize morphology.
-
Spin-coat at 2000 rpm to achieve ~100 nm thickness.
-
Thermal Annealing: Anneal at 100°C for 10 min in a glovebox (
).
-
-
HTL & Electrode: Evaporate MoO
(10 nm) and Ag (100 nm) under high vacuum ( Torr).
Visualizations & Pathways
Synthesis Pathway: Knoevenagel Condensation
This diagram illustrates the critical step converting the core scaffold into the high-performance chlorinated acceptor.
Caption: Synthesis of IT-4Cl via condensation of chlorinated indanone end-groups with the fused-ring core.
Device Energy Level Alignment
This diagram demonstrates the cascade energy alignment that facilitates efficient charge separation and high
Caption: Energy level alignment showing the offset driving exciton dissociation and the deep HOMO of IT-4Cl enabling high Voc.
Conclusion & Outlook
Chlorinated benzothiophene derivatives represent a pragmatic evolution in OPV materials. While fluorination offers slightly higher fill factors due to compact packing, chlorination wins on synthetic scalability and voltage potential . For researchers targeting commercial viability, the IT-4Cl class materials provide a cost-effective route to >14% efficiency without the complex synthetic demands of fluorinated analogs. Future work should focus on ternary blends combining the high
References
-
Over 14% Efficiency in Polymer Solar Cells Enabled by a Chlorinated Polymer Donor Source: Advanced Materials (2018) [Link]
-
Chlorination: An Effective Strategy for High-Performance Organic Solar Cells Source: Advanced Science (2018) [Link]
-
Recent Progress in Chlorinated Organic Photovoltaic Materials Source: Accounts of Chemical Research (2020) [Link]
-
Low-cost synthesis of small molecule acceptors makes polymer solar cells commercially viable Source: Nature Communications (2022) [Link]
-
Effect of chlorination and fluorination of benzothiadiazole on the performance of polymer solar cells Source: Journal of Applied Polymer Science (2020) [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2,3-Dichloro-1-benzothiophene
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, the precise determination of elemental composition is a cornerstone of quality control and structural elucidation. 2,3-Dichloro-1-benzothiophene, a sulfur-containing heterocyclic compound, presents a unique analytical challenge due to the presence of both chlorine and sulfur. This guide provides an in-depth comparison of established elemental analysis standards and methodologies applicable to this and structurally related molecules. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure trustworthy and reproducible results.
Theoretical Elemental Composition of 2,3-Dichloro-1-benzothiophene
Before embarking on any analytical workflow, it is crucial to establish the theoretical elemental composition of the target molecule. This serves as the benchmark against which all experimental data will be compared.
Molecular Formula: C₈H₄Cl₂S[1]
Molecular Weight: 203.09 g/mol [1]
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 47.31 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.99 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 34.91 |
| Sulfur | S | 32.065 | 1 | 32.065 | 15.79 |
| Total | 203.091 | 100.00 |
Comparative Overview of Analytical Standards
The selection of an appropriate analytical standard is paramount for ensuring the accuracy and validity of elemental analysis results. For a compound like 2,3-Dichloro-1-benzothiophene, a combination of standards addressing carbon, hydrogen, sulfur, and halogens is necessary.
| Standard | Title | Key Elements | Principle | Applicability to 2,3-Dichloro-1-benzothiophene |
| ASTM D7359 | Standard Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection | Cl, S | Combustion Ion Chromatography (CIC) | Highly applicable. This method is designed for aromatic hydrocarbons and can simultaneously determine chlorine and sulfur.[2][3] |
| ASTM E442 | Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion | Cl | Oxygen Flask Combustion followed by Titration | A classic and reliable method for halogen determination in solid organic compounds.[4] |
| ASTM D5453 | Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence | S | Combustion followed by UV Fluorescence | While geared towards petroleum products, the fundamental principle of combustion and UV fluorescence detection is applicable to organic solids.[5][6] |
| Combustion (CHN/S) Analysis | General Method | C, H, N, S | High-temperature combustion and gas detection | The standard method for determining carbon and hydrogen content. Many modern analyzers can also determine sulfur in the same run.[7] |
In-Depth Method Comparison: Combustion vs. Wet Chemical Techniques
The two primary approaches for the elemental analysis of 2,3-Dichloro-1-benzothiophene are combustion-based methods and traditional wet chemical techniques.
Combustion-Based Methods
Combustion analysis is the cornerstone of modern elemental analysis, offering speed, precision, and the ability to analyze multiple elements simultaneously.[8]
Workflow for Combustion-Based Analysis
Caption: Workflow for combustion-based elemental analysis.
-
Causality behind Experimental Choices:
-
High-Temperature Combustion: Ensures the complete conversion of the sample into its constituent elemental gases (CO₂, H₂O, SO₂, and HCl).
-
Oxygen-Rich Environment: Drives the oxidation of all elements to their stable gaseous forms.
-
Gas Chromatography Separation: Separates the combustion gases to allow for individual detection without interference.
-
Detector Selection: Thermal conductivity detectors (TCD) are robust for C and H, while infrared (IR) detectors offer high sensitivity for SO₂. For chlorine, the resulting HCl is typically absorbed into a solution and analyzed by ion chromatography or titration for greater accuracy.[2][3]
-
Wet Chemical Methods (Oxygen Flask Combustion)
The oxygen flask method, as outlined in ASTM E442, provides a reliable alternative for halogen determination, particularly when a dedicated combustion analyzer is unavailable.[4]
Workflow for Oxygen Flask Combustion
Caption: Workflow for oxygen flask combustion for chlorine determination.
-
Causality behind Experimental Choices:
-
Sealed Oxygen-Filled Flask: Creates a closed system for complete combustion and prevents the loss of gaseous products.
-
Ashless Filter Paper: Ensures that no interfering substances are introduced during combustion.
-
Absorption Solution: Traps the resulting hydrogen chloride (HCl) as chloride ions (Cl⁻).
-
Potentiometric Titration: Provides a precise and accurate method for quantifying the chloride ions in the absorption solution.
-
Experimental Protocols
Protocol 1: Determination of C, H, and S by Automated Combustion Analysis
This protocol is a generalized procedure based on the principles of modern CHNS elemental analyzers.
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed and conditioned according to the manufacturer's instructions.
-
Calibrate the instrument using a certified standard, such as sulfanilamide or another suitable organosulfur compound.
-
-
Sample Preparation:
-
Ensure the 2,3-Dichloro-1-benzothiophene sample is homogenous and dry.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace (typically ~900-1000°C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, and SO₂) are passed through a reduction tube and then separated by a gas chromatography column.
-
The separated gases are detected by a thermal conductivity detector (for CO₂ and H₂O) and an infrared detector (for SO₂).
-
-
Data Processing:
-
The instrument software integrates the detector signals and calculates the weight percentages of C, H, and S based on the calibration.
-
Protocol 2: Determination of Chlorine by Combustion Ion Chromatography (Adapted from ASTM D7359)
This protocol adapts the principles of ASTM D7359 for a solid sample.[2][3]
-
Instrument Preparation:
-
Set up the combustion furnace and ion chromatograph according to the manufacturer's instructions.
-
Prepare an appropriate absorption solution (e.g., a dilute hydrogen peroxide solution) to trap the combustion gases.[5]
-
Calibrate the ion chromatograph with certified chloride standards.
-
-
Sample Preparation:
-
Accurately weigh 1-5 mg of 2,3-Dichloro-1-benzothiophene into a sample boat.
-
-
Analysis:
-
Introduce the sample boat into the combustion furnace (typically heated to ~1000-1100°C) with a continuous flow of oxygen and steam (pyrohydrolysis).
-
The combustion gases, including HCl, are carried into the absorption solution.
-
An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
The chloride ions are separated and quantified by the ion chromatograph.
-
-
Data Processing:
-
The chromatography software integrates the chloride peak and calculates the concentration based on the calibration curve. The weight percentage of chlorine in the original sample is then determined.
-
Comparative Data (Hypothetical)
The following table presents hypothetical results from the analysis of a batch of 2,3-Dichloro-1-benzothiophene, demonstrating how experimental data is compared against theoretical values.
| Element | Theoretical % | Method | Result 1 (%) | Result 2 (%) | Average (%) | Acceptance Criteria (±0.4%) |
| Carbon | 47.31 | Combustion | 47.15 | 47.28 | 47.22 | Pass |
| Hydrogen | 1.99 | Combustion | 2.05 | 2.01 | 2.03 | Pass |
| Chlorine | 34.91 | CIC | 34.72 | 34.85 | 34.79 | Pass |
| Sulfur | 15.79 | Combustion | 15.68 | 15.75 | 15.72 | Pass |
Conclusion
The accurate elemental analysis of 2,3-Dichloro-1-benzothiophene is readily achievable through the application of modern combustion techniques. For the simultaneous determination of chlorine and sulfur, Combustion Ion Chromatography (CIC) as outlined in principles similar to ASTM D7359 offers a highly efficient and accurate workflow. Standard combustion analysis remains the gold standard for carbon and hydrogen determination and can often be configured for simultaneous sulfur analysis. For laboratories without access to CIC, oxygen flask combustion followed by titration, in accordance with ASTM E442 , provides a robust and reliable method for chlorine determination.
The key to trustworthy results lies in meticulous sample preparation, proper instrument calibration with certified reference materials, and a thorough understanding of the chemical principles underlying the chosen analytical standard. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently determine the elemental composition of 2,3-Dichloro-1-benzothiophene and other complex organic molecules.
References
-
Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Analytik Jena. [Link]
-
Agilent Technologies. Sulfur compounds Analysis of thiophene in benzene. Agilent. [Link]
-
Analytik Jena. ASTM D7359. Analytik Jena. [Link]
-
Ye, L. M., Qian, L., Chen, Y. Y., Zhang, X. J., & Yan, M. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. [Link]
-
Spectroscopy Online. (2019, September 1). Analysis of Organic Chlorides in Crude by ASTM D4929 PART C. Spectroscopy Online. [Link]
-
California Air Resources Board. SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. [Link]
-
MDPI. (2024, July 29). Modulation of Properties inBenzothieno[3,2-b]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC. [Link]
-
ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]
-
Jeyachandran, V., & Kumar, M. (2020). Synthesis, characterization of novel benzothiophene. [Link]
-
Dos Santos, W. N. L., et al. (2014). Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]
-
EST Analytical. ASTM D4929. EST Analytical. [Link]
-
Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of chlorine and sulfur in geochemical reference samples by Wavelength Dispersive X-ray Fluorescence Spectrometry. [Link]
-
Estonian Centre for Standardisation and Accreditation. (2005). ISO 16362:2005. [Link]
-
OEA Labs. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
ChemSynthesis. (2025, May 20). 2,3-dichloro-1-benzothiophene. [Link]
-
Infinita Lab. ASTM D7359 Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion Followed by Ion Chromatography Detection. [Link]
-
MDPI. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. [Link]
-
Wikipedia. Hydrogen peroxide. [Link]
-
MDPI. (2024). Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. [Link]
-
Element analysis. [Link]
-
EST Analytical. (n.d.). Total Sulfur Analysis. [Link]
-
ASTM International. ASTM D4929-19 - Standard Test Method for Determination of Organic Chloride Content in Crude Oil. [Link]
-
Wikipedia. Combustion analysis. [Link]
-
Crea Analytical. Total Sulfur Analysis. [Link]
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Safety Operating Guide
2,3-Dichloro-1-benzothiophene proper disposal procedures
Subject: Operational Guide for the Disposal of 2,3-Dichloro-1-benzothiophene
Executive Directive: The "Halogenated" Imperative
Immediate Action Required: 2,3-Dichloro-1-benzothiophene (CAS: 17249-80-8) must be strictly managed as Halogenated Organic Waste .[1]
Do not dispose of this compound down the drain or in general trash. Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary. [1]
As researchers, we often view disposal as an afterthought.[1] However, for chlorinated heterocycles like 2,3-dichloro-1-benzothiophene, improper disposal is not just a compliance violation—it is a safety hazard and a financial liability.[1] This compound releases corrosive hydrogen chloride (HCl) and sulfur oxides (SOx) upon thermal decomposition.[1] Consequently, it requires specialized incineration with flue gas scrubbing.[1] Mixing this with non-halogenated waste forces the entire volume to be treated as "halogenated," exponentially increasing disposal costs for your facility.
Chemical Profile & Waste Characterization
Before handling, verify the physical state and hazards to select the appropriate waste stream.[1]
| Property | Data | Operational Implication |
| CAS Number | 17249-80-8 | Unique identifier for waste manifests.[1] |
| Physical State | Solid (typically) | Requires solid waste container unless dissolved.[1] |
| Chemical Class | Halogenated Heterocycle | MUST go into Halogenated Waste stream.[1] |
| Hazard Codes | H302 (Harmful if swallowed)H410 (Toxic to aquatic life) | Marine Pollutant. Zero tolerance for drain disposal.[1] |
| Incompatibilities | Strong Oxidizing Agents | Do not co-mingle with nitric acid or perchlorates.[1] |
| Combustion Products | HCl, SOx, COx, Chlorine gas | Requires incinerator with afterburner/scrubber.[1] |
Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and minimize cross-contamination risks.[1]
Phase 1: Segregation & Identification
-
The Rule: Segregate all waste containing >1% Halogens (Cl, Br, F, I) by volume/weight.[1]
-
The Why: Non-halogenated waste can often be used as fuel blending (energy recovery).[1] Halogenated waste suppresses combustion and creates acid rain precursors (HCl), mandating expensive high-temperature incineration.[1]
-
Action: Designate a specific satellite accumulation area container labeled "HALOGENATED WASTE ONLY."
Phase 2: Packaging & Containment
-
Solid Waste:
-
Place the solid substance, contaminated weigh boats, and gloves into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Glass jars are acceptable but pose a breakage risk.[1]
-
Avoid: Metal containers, as residual moisture can lead to slow hydrolysis, releasing HCl that corrodes the metal from the inside out.
-
-
Liquid Waste (Mother Liquors/Rinsates):
Phase 3: Labeling
A generic "Chemical Waste" label is insufficient.[1] The label must explicitly state:
-
Full Chemical Name: 2,3-Dichloro-1-benzothiophene (No abbreviations).[1]
-
Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[1][2]
-
Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 2,3-Dichloro-1-benzothiophene 10%").
Decontamination & Spill Response
Scenario: You have finished a reaction in a round-bottom flask. Protocol:
-
Triple Rinse: Rinse the flask three times with a compatible solvent (e.g., Dichloromethane or Acetone).[1]
-
Capture: Pour all three rinses into the Halogenated Liquid Waste container.
-
Final Wash: Only after the triple solvent rinse can the glassware be washed with soap and water in the sink.[1]
Scenario: Minor Spill (< 50g) on Benchtop.
-
Isolate: Evacuate the immediate area. Wear nitrile gloves, lab coat, and safety glasses.[1]
-
Contain: Surround the spill with absorbent pads or a vermiculite dam to prevent spreading.[1]
-
Neutralize/Absorb: Cover the spill with an inert absorbent (vermiculite or sand).[1] Do not use paper towels for large amounts of chlorinated solids as this increases combustible mass.[1]
-
Disposal: Scoop the contaminated absorbent into a wide-mouth jar. Label as "Debris contaminated with 2,3-Dichloro-1-benzothiophene."[1]
Workflow Visualization
The following diagram illustrates the decision logic for disposing of 2,3-Dichloro-1-benzothiophene to ensure it reaches the correct destruction facility.
Figure 1: Critical path for the segregation and disposal of halogenated benzothiophenes.[1]
Regulatory Context (RCRA & EPA)
While 2,3-Dichloro-1-benzothiophene is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by name in 40 CFR 261.33, it is regulated under the "Cradle-to-Grave" liability system.[1]
-
Characteristic Waste: If the waste is ignitable (flash point <60°C due to solvents), it carries the D001 code.[1]
-
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may trigger F-codes (F001, F002) .[1][3][4]
-
Destruction Requirement: Because of the chlorine and sulfur content, the EPA requires this waste to be treated in facilities capable of capturing acid gases (40 CFR 264, Subpart O).[1] Failure to segregate this from general organic waste puts your facility at risk of violating air emission standards at the incineration point.[1]
References
-
PubChem. (n.d.).[1] 2,3-Dichloro-1-benzothiophene (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Management System: General. 40 CFR Part 260-273.[1] Retrieved from [Link][1]
-
Princeton University EHS. (n.d.).[1] Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 2,3-Dichloro-1-benzothiophene
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2,3-Dichloro-1-benzothiophene (CAS: 5323-97-7).
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . The presence of chlorine atoms on the benzothiophene core significantly alters its lipophilicity and toxicological profile compared to the parent heterocycle. This requires a "Read-Across" safety approach, treating the compound with the precautions reserved for chlorinated aromatic hydrocarbons (potential for rapid skin absorption and liver/kidney toxicity) until specific toxicological data proves otherwise.
Chemical Profile & Risk Assessment
-
Chemical Name: 2,3-Dichloro-1-benzothiophene[1]
-
CAS Number: 5323-97-7[1]
-
Molecular Formula: C₈H₄Cl₂S[1]
-
Physical State: Low-melting solid or semi-solid (dependent on purity).
-
Primary Hazards (GHS Classifications inferred from analogs):
-
Acute Toxicity (Oral/Dermal): Harmful if swallowed or absorbed through skin.
-
Irritation: Causes serious eye irritation and skin irritation.[2][3]
-
Target Organ Toxicity: Respiratory tract irritation (inhalation of dust/vapors).
-
Environmental: Very toxic to aquatic life with long-lasting effects (Halogenated aromatic).[4][5][6]
-
Expert Insight: The "2,3-dichloro" substitution pattern typically increases the compound's stability but also its resistance to metabolic degradation. This persistence necessitates strict containment to prevent laboratory contamination and environmental release.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged direct contact with chlorinated aromatics due to potential permeation. The following system uses a "Barrier + Dexterity" approach.
| PPE Category | Recommendation | Technical Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate. As a potential low-melting solid, accidental heating can generate projectile droplets. Goggles seal the eyes from vapors and particulates. |
| Hand Protection (Dry/Solid) | Double Nitrile (min 5 mil outer) | For weighing solids. Change outer glove immediately upon contamination. |
| Hand Protection (Solvent/Liquid) | Laminate (Silver Shield) or Viton | Chlorinated aromatics can permeate nitrile in <15 mins. If dissolving in organic solvents (DCM, THF), use a chemical-resistant laminate liner under a nitrile outer glove. |
| Respiratory | P100 (HEPA) + OV Cartridge | Solid: P100 prevents inhalation of fine particulates during weighing.Solution: Organic Vapor (OV) filter required if heated or dissolved, as halogenated vapors are heavy and accumulate in the breathing zone. |
| Body Defense | Tyvek® Lab Coat + Chemical Apron | Cotton absorbs chlorinated compounds, keeping them against the skin. Tyvek repels dusts and light splashes. |
Operational Handling Protocol
Phase A: Weighing & Transfer (The Critical Zone)
-
Causality: Static electricity is a major risk with chlorinated sulfur heterocycles. They often exist as fluffy crystals that "jump" during weighing, leading to invisible surface contamination.
-
Protocol:
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat before dispensing.
-
Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure. Never weigh on an open bench.
-
Surface Protection: Line the balance area with a disposable absorbent mat (plastic side down) to capture stray crystals.
-
Phase B: Reaction Setup
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) and strong Lewis acids unless controlled.
-
Solvent Selection: When dissolving, add solvent slowly. Exothermic solvation is rare but possible.
-
Inert Atmosphere: While relatively stable, sulfur heterocycles can oxidize over time. Run reactions under Nitrogen or Argon to prevent S-oxide formation.
Phase C: Spill Management
-
Do NOT use water. Water can spread the hydrophobic chemical.
-
Solid Spill: Cover with wet sand or vermiculite to prevent dust generation, then scoop into a waste container.
-
Liquid/Solution Spill: Absorb with polypropylene pads. Wipe the area with a dilute surfactant (soap) solution, then acetone, to remove oily residues.
Waste Disposal & Deactivation
Crucial Logic: This compound is a Halogenated Organic . Misclassifying it as general organic waste can violate environmental regulations and damage incinerators.
-
Categorization: Segregate into "Halogenated Organic Solvent Waste."
-
Labeling: Clearly mark container: "Contains Chlorinated Benzothiophene - Toxic/Irritant."
-
Aquatic Protection: Under no circumstances should residues enter sink drains. All aqueous washes (e.g., from separatory funnels) must be collected and treated as hazardous aqueous waste.
Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the state of the chemical.
Figure 1: Decision logic for PPE selection and operational handling based on the physical state of the material.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140202, 2,3-Dichlorobenzenethiol (Analogous Hazard Data). Retrieved from [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,3-Dichloro-1-benzothiophene Chemical Properties. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
